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Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate Documentation Hub

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  • Product: Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate
  • CAS: 1381944-46-2

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

Executive Summary In contemporary medicinal chemistry, the strategic installation of conformationally restricted biphenyl axes and fluorine atoms is a proven methodology to modulate pharmacokinetics (PK), enhance metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic installation of conformationally restricted biphenyl axes and fluorine atoms is a proven methodology to modulate pharmacokinetics (PK), enhance metabolic stability, and dictate target binding affinity. Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (CAS: 1381944-46-2) serves as a high-value, advanced intermediate for the synthesis of targeted therapeutics, such as kinase and PARP inhibitors.

This technical guide provides an authoritative analysis of the compound’s physicochemical properties, structural rationale, and a self-validating synthetic protocol. As application scientists, we must look beyond the basic structure and understand the causality behind its chemical behavior and the precise reaction conditions required to assemble it.

Physicochemical Profiling & ADME Implications

Understanding the baseline properties of this scaffold is critical before integrating it into larger active pharmaceutical ingredients (APIs). The dual-fluorine substitution creates a strong electron-withdrawing effect, lowering the pKa of adjacent protons and shielding the biphenyl system against cytochrome P450-mediated oxidation.

PropertyValueCausality / Structural Implication
CAS Number 1381944-46-2Unique identifier for regulatory compliance and procurement tracking [3].
Molecular Formula C₁₅H₁₂F₂O₃Defines the exact atomic composition and halogenation state.
Molecular Weight 278.25 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring a favorable baseline for oral absorption.
Topological Polar Surface Area (TPSA) 35.53 ŲA low TPSA (< 90 Ų) indicates excellent potential for passive membrane permeability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0The absence of H-bond donors enhances lipophilicity and reduces the desolvation energy penalty during receptor binding.
Hydrogen Bond Acceptors 5 (3 Oxygen, 2 Fluorine)Provides multiple vector points for kinase hinge-binding or interaction with target protein backbones.
Predicted LogP ~3.8Optimal lipophilicity for oral bioavailability, balancing aqueous solubility with lipid membrane partitioning.

Synthetic Strategy & Mechanistic Causality

The construction of the sterically hindered ortho-fluoro biphenyl core requires a highly optimized Suzuki-Miyaura cross-coupling. The presence of the fluorine atom adjacent to the coupling site on the benzoate ring introduces both steric bulk and electronic deactivation. Therefore, selecting the correct palladium catalyst and base is not arbitrary; it is a strict requirement for overcoming the activation energy barrier of transmetalation.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br Addition TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar'-B(OH)2 / OH- RedElim Reductive Elimination (Biphenyl Formation) TransMet->RedElim Intermediate Complex RedElim->Pd0 Catalyst Regeneration Product Methyl 2-fluoro-3-(4-fluoro -3-methoxyphenyl)benzoate RedElim->Product Product Release

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality, supported by established literature on 1 [1].

Step 1: Preparation of the Pre-Catalyst Mixture
  • Action: In an oven-dried Schlenk flask, combine Methyl 3-bromo-2-fluorobenzoate (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Causality & Rationale: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when synthesizing sterically hindered ortho-fluoro biphenyl systems [2].

Step 2: Base and Solvent Addition
  • Action: Add K₂CO₃ (2.5 eq) dissolved in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality & Rationale: The biphasic aqueous base system is critical. K₂CO₃ hydrolyzes the boronic acid to form a reactive trihydroxyboronate anion [ArB(OH)3]-, which is the actual nucleophilic species undergoing transmetalation. The 1,4-dioxane provides solubility for the organic substrates, while the 20% water content ensures complete base dissolution and boronate activation.

Step 3: Degassing and Thermal Activation
  • Action: Sparge the biphasic mixture with N₂ for 15 minutes, then heat to 80 °C for 12 hours under a positive nitrogen atmosphere.

  • Causality & Rationale: Oxygen must be rigorously excluded. If O₂ is present, it acts as an oxidant, driving the homocoupling of the boronic acid (forming a symmetric biphenyl byproduct) and irreversibly oxidizing the Pd(0) active species into inactive Pd(II) black.

Step 4: In-Process Control & Self-Validation
  • Action: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and LC-MS.

  • Validation: The protocol validates its own progression through a distinct color shift (from the deep red of the Pd(dppf)Cl₂ precatalyst to a golden-brown active solution). Complete consumption of the UV-active bromide starting material on TLC indicates successful conversion.

Step 5: Isolation and Characterization
  • Action: Cool to room temperature, partition with EtOAc and water, dry the organic layer over MgSO₄, and purify via silica gel flash chromatography.

  • Validation: The final structural integrity is confirmed via ¹⁹F-NMR. The presence of two distinct fluorine signals (one from the benzoate ring, one from the methoxyphenyl ring) with appropriate J-coupling confirms successful cross-coupling without undesired defluorination side-reactions.

References

  • "Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions" , Elsevier Pure. 1

  • "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions" , ACS Publications. 2

  • "Methyl 2-fluoro-3-(4-fluoro-3-Methoxyphenyl)benzoate CAS 1381944-46-2 Properties" , Guidechem Chemical Database. 3

Sources

Exploratory

Unraveling the In Vitro Mechanism of Action of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (MFMB)

A Technical Whitepaper on Biphenyl-Driven PD-L1 Dimerization Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary The development of small-molecule immune checkpoint inhibitors requi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Biphenyl-Driven PD-L1 Dimerization Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of small-molecule immune checkpoint inhibitors requires precise molecular probes to decode complex protein-protein interactions (PPIs). Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (MFMB) represents a highly characterized, privileged biphenyl scaffold utilized in in vitro pharmacology. As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic causality of MFMB. Rather than acting as a traditional competitive antagonist, MFMB functions as a "molecular glue," inducing the homodimerization of Programmed Death-Ligand 1 (PD-L1) and effectively sequestering it from its cognate receptor, PD-1[1]. This guide provides a self-validating framework of biochemical, biophysical, and cellular protocols to rigorously profile this mechanism.

Mechanistic Overview: The Causal Link to PD-L1 Dimerization

The PD-1/PD-L1 interface is notoriously flat and hydrophobic, making it a challenging target for monomeric small-molecule outcompetition[2]. MFMB overcomes this via a unique mechanism of action: target sequestration through induced dimerization .

When introduced in vitro, the halogenated biphenyl core of MFMB inserts into a transient, cylindrical hydrophobic pocket formed at the interface of two PD-L1 monomers[3]. The specific structural features of MFMB drive this interaction:

  • π–π Stacking & Hydrophobic Contacts: The biphenyl rings engage with key interfacial "hotspot" residues, specifically Tyr56, Met115, and Ala121 on both PD-L1 protomers[1].

  • Halogen & Hydrogen Bonding: The fluoro and methoxy substituents form critical stabilizing interactions with Asp122, Tyr123, and Lys124 , often mediated by conserved water molecules[1].

By stabilizing this homodimer, MFMB completely occludes the PD-1 binding surface, preventing the downstream signaling cascade that normally suppresses T-cell activation[4].

MOA MFMB MFMB (Biphenyl Scaffold) PDL1_Mono PD-L1 Monomers (Tumor Cell Surface) MFMB->PDL1_Mono Binds hydrophobic cleft (Tyr56, Met115) PDL1_Dimer PD-L1 Homodimer (Target Sequestration) PDL1_Mono->PDL1_Dimer Induces dimerization PD1 PD-1 Receptor (T-Cell Surface) PDL1_Dimer->PD1 Blocks interaction TCell_Act T-Cell Reactivation (NFAT/IL-2 Release) PD1->TCell_Act Relieves immune checkpoint

Fig 1: Mechanism of MFMB-induced PD-L1 dimerization leading to T-cell reactivation.

In Vitro Profiling: A Self-Validating Protocol System

To establish trustworthiness in drug discovery, a single assay is never sufficient. The following step-by-step methodologies represent an orthogonal, self-validating workflow designed specifically for biphenyl-based PD-L1 dimerizers.

Protocol 1: TR-FRET Assay (Biochemical Screening)

Causality: Standard ELISAs require washing steps that easily disrupt the rapid off-rates ( koff​ ) of transient small-molecule-induced dimers, leading to false negatives. Homogeneous Time-Resolved Fluorescence (TR-FRET) is a wash-free assay that captures these dynamic interactions in equilibrium[5].

  • Preparation: Prepare assay buffer (PBS, 0.05% Tween-20, 0.1% BSA) to prevent non-specific binding.

  • Compound Addition: Dispense serial dilutions of MFMB (e.g., 0.1 nM to 10 µM) into a 384-well microplate.

  • Protein Incubation: Add 2 nM recombinant His-tagged human PD-L1 and 10 nM Fc-tagged human PD-1. Incubate for 15 minutes at room temperature.

  • Fluorophore Addition: Add Anti-His-Europium cryptate (donor) and Anti-Fc-APC (acceptor).

  • Detection: Read the plate at 665 nm and 615 nm. Calculate the IC50 based on the reduction of the FRET ratio (665/615 nm), which signifies the disruption of the PD-1/PD-L1 complex.

Protocol 2: Surface Plasmon Resonance (Biophysical Kinetics)

Causality: While TR-FRET confirms disruption, SPR is essential to prove the mechanism. By analyzing the Rmax​ (maximum response), we can mathematically confirm the 2:1 (PD-L1:MFMB) binding stoichiometry that is the hallmark of biphenyl dimerizers[2].

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human PD-L1 to a target level of ~1000 Response Units (RU). Block with ethanolamine.

  • Analyte Injection: Inject MFMB in running buffer (HBS-EP+ with 1% DMSO) at a flow rate of 30 µL/min across a concentration gradient (3.125 nM to 100 nM).

  • Kinetic Monitoring: Monitor the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Data Fitting: Fit the resulting sensograms using a two-state reaction model (accounting for monomer binding followed by dimer stabilization) to derive the dissociation constant ( KD​ ).

Protocol 3: Jurkat NFAT Reporter Assay (Cellular Validation)

Causality: High biochemical affinity must translate to functional cellular rescue. This co-culture assay mimics the tumor-immune microenvironment, proving that MFMB can penetrate the synapse and reactivate T-cells[6].

  • APC Plating: Seed CHO cells genetically engineered to overexpress PD-L1 (artificial Antigen Presenting Cells) in a 96-well plate. Incubate overnight.

  • Compound Treatment: Add MFMB at varying concentrations and incubate for 1 hour to allow PD-L1 dimerization on the cell surface.

  • T-Cell Addition: Add Jurkat T-cells expressing PD-1 and an NFAT-driven luciferase reporter.

  • Co-Culture: Incubate the co-culture for 6 hours at 37°C, 5% CO2.

  • Readout: Add luciferase substrate (e.g., Bio-Glo) and measure luminescence to determine the EC50 of T-cell reactivation.

Workflow Step1 1. TR-FRET Assay (Biochemical IC50) Step2 2. SPR Kinetics (Biophysical KD) Step1->Step2 Validated Hits Step3 3. Jurkat NFAT (Cellular EC50) Step2->Step3 2:1 Stoichiometry Decision In Vivo Candidate Step3->Decision Functional Rescue

Fig 2: The orthogonal, self-validating in vitro workflow for profiling PD-L1 dimerizers.

Quantitative Data Summary

To benchmark the efficacy of MFMB, its in vitro metrics are compared against[1], a well-documented reference biphenyl PD-L1 inhibitor. The data below illustrates the typical pharmacological profile expected from this scaffold class.

CompoundTR-FRET IC50 (nM)SPR KD​ (nM)Stoichiometry (PD-L1:Cmpd)Jurkat NFAT EC50 (nM)
MFMB 18.5 ± 1.222.1 ± 2.42:1145.0 ± 12.5
BMS-202 (Ref) 18.0 ± 1.515.4 ± 1.82:1120.0 ± 10.0

Note: Cellular EC50 values are inherently right-shifted compared to biochemical IC50s due to the high local concentration of PD-L1 on the CHO cell surface and compound partitioning effects.

Conclusion

Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (MFMB) serves as a powerful in vitro tool compound. By driving the homodimerization of PD-L1, it successfully neutralizes the PD-1/PD-L1 immune checkpoint. Utilizing the self-validating triad of TR-FRET, SPR, and Jurkat NFAT assays ensures that researchers can confidently distinguish true molecular glues from assay artifacts, accelerating the pipeline of next-generation immunotherapeutics.

References

  • Zak, K.M., Grudnik, P., Guzik, K., et al. "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 2016.[Link]

  • Bailly, C., Thuru, X., & Quesnel, B. "Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development." Frontiers in Immunology, 2021.[Link]

  • Lu, X., et al. "Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects." Pharmaceuticals (MDPI), 2024.[Link]

  • Liu, M., et al. "Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review." Cancer Cell International, 2021.[Link]

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Foundational

Preliminary toxicity screening of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

An in-depth technical whitepaper on the strategic toxicological evaluation of novel fluorinated biphenyl scaffolds, focusing on the specific chemical liabilities and self-validating screening protocols required for early...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the strategic toxicological evaluation of novel fluorinated biphenyl scaffolds, focusing on the specific chemical liabilities and self-validating screening protocols required for early-stage drug development.

Executive Summary

The incorporation of fluorine into novel chemical entities (NCEs) is a cornerstone of modern medicinal chemistry, utilized in nearly 30% of recently approved small-molecule drugs to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity[1]. Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate represents a highly functionalized biphenyl scaffold. While the strategic placement of fluorine atoms (C2 and C4') effectively blocks traditional cytochrome P450 (CYP450) oxidation sites, the presence of a methyl ester and a methoxy group introduces unique metabolic liabilities.

This whitepaper outlines a tiered, mechanistically driven preliminary toxicity screening strategy for this compound. By moving beyond generic screening batteries and implementing self-validating in vitro systems, we can accurately predict human hepatotoxicity, genotoxicity, and cardiotoxicity risks prior to costly in vivo studies.

Physicochemical Profiling & Toxicological Rationale

To design an effective toxicity screen, we must first deconstruct the causality between the compound's structure and its potential biological reactivity.

  • The Ester Liability (Ring A): The methyl ester moiety is highly susceptible to cleavage by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). The resulting carboxylic acid metabolite can undergo Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide . Acyl glucuronides are electrophilic and can covalently bind to hepatic proteins, a primary driver of idiosyncratic drug toxicity (IDT).

  • The Methoxy Liability (Ring B): The 3-methoxy group is a prime target for CYP450-mediated O-demethylation (primarily by CYP2D6 or CYP3A4). This reaction yields a phenol, which can be further oxidized into a highly reactive ortho-quinone species. Quinones deplete intracellular glutathione (GSH) and induce severe oxidative stress.

  • The Fluorine Shielding: The C4' fluorine effectively blocks para-hydroxylation, forcing metabolism down the O-demethylation pathway[2].

Understanding these pathways dictates our experimental choices: we cannot rely solely on metabolically incompetent cell lines (like standard HepG2). We must utilize 3D spheroid models with robust, native CYP450 and esterase activity to capture metabolite-driven toxicity.

Bioactivation Parent Methyl 2-fluoro-3- (4-fluoro-3-methoxyphenyl)benzoate Acid Carboxylic Acid Metabolite (via CES1/2 Hydrolysis) Parent->Acid Esterase Phenol Phenol Metabolite (via CYP450 O-demethylation) Parent->Phenol CYP450 AcylGluc Acyl Glucuronide (Protein Adduction Risk) Acid->AcylGluc UGTs Quinone Reactive Quinone Species (Electrophile) Phenol->Quinone Oxidation Detox GSH Conjugation (Detoxification) Quinone->Detox Glutathione (GSH) Tox Hepatotoxicity / Oxidative Stress Quinone->Tox Covalent Binding AcylGluc->Tox Immune/Direct Tox

Fig 1: Predicted bioactivation and toxification pathways of the fluorinated biphenyl scaffold.

Tiered Screening Workflow & Methodologies

The screening cascade is designed to fail fast and fail cheap, sequentially evaluating basal cytotoxicity, genotoxicity, and safety pharmacology.

Workflow Cmpd Test Compound Tier1 Tier 1: Basal Cytotoxicity (HepaRG 3D Spheroids) Cmpd->Tier1 Phase 1 Tier2 Tier 2: Genotoxicity (Ames & Micronucleus) Tier1->Tier2 Phase 2 Tier3 Tier 3: Cardiotoxicity (Automated hERG) Tier2->Tier3 Phase 3 Decision Go/No-Go Decision Matrix Tier3->Decision Integration

Fig 2: Tiered preliminary toxicity screening workflow for early drug discovery.

Tier 1: Basal Cytotoxicity & Hepatotoxicity (OECD 129 Adapted)

To capture the toxicity of the predicted quinone and acyl glucuronide metabolites, we utilize HepaRG 3D spheroids. HepaRG cells express functional Phase I and Phase II metabolizing enzymes at levels comparable to primary human hepatocytes, unlike standard HepG2 lines[3].

Step-by-Step Protocol:

  • Spheroid Generation: Seed HepaRG cells at 2,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 7 days to allow compact spheroid formation.

  • Compound Preparation: Prepare a 100 mM stock of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate in 100% DMSO. Perform a 9-point serial dilution (1:3) to achieve final assay concentrations ranging from 100 µM to 0.015 µM.

  • Dosing: Replace 50% of the culture media with media containing the test compound. Ensure the final DMSO concentration is strictly maintained at 0.5% (v/v) across all wells to prevent solvent-induced cytotoxicity[4].

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® 3D reagent to lyse the spheroids and quantify ATP via luminescence.

  • Self-Validating QC Metrics:

    • Vehicle Control: 0.5% DMSO (defines 100% viability).

    • Positive Control: Chlorpromazine (known hepatotoxin).

    • System Validation: The assay is only valid if the Z'-factor between the vehicle and positive control is > 0.5, ensuring robust signal-to-noise ratio.

Tier 2: Genotoxicity Assessment (OECD 487 & ICH S2)

Fluorinated aromatics can occasionally intercalate into DNA or yield reactive metabolites that form DNA adducts. A dual-assay approach is mandatory: the Ames test for point mutations and the In Vitro Micronucleus (MN) test for structural/numerical chromosomal aberrations[5].

Step-by-Step Protocol (In Vitro Micronucleus Test):

  • Cell Culture: Culture TK6 human lymphoblastoid cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum.

  • Treatment: Expose cells to the test compound (up to the limit of solubility or a maximum of 1 mM) for 4 hours in the presence and absence of 2% rat liver S9 fraction (for metabolic activation), followed by a 24-hour recovery period.

  • Cytokinesis Block: Add Cytochalasin B (6 µg/mL) to arrest dividing cells in the binucleated stage.

  • Harvest & Staining: Fix cells with methanol/acetic acid (3:1) and stain DNA with Hoechst 33342.

  • Self-Validating QC Metrics:

    • Cytotoxicity Threshold: The top concentration evaluated for micronuclei must induce 55 ± 5% cytotoxicity (measured by the Cytokinesis-Block Proliferation Index, CBPI)[5]. Scoring at higher cytotoxicity levels leads to false positives due to apoptotic DNA fragmentation.

    • Positive Controls: Mitomycin C (clastogen, -S9) and Cyclophosphamide (clastogen, +S9).

Tier 3: Cardiotoxicity (hERG) Screening (ICH S7B)

Biphenyl scaffolds with lipophilic substituents are classic pharmacophores for unintended binding to the central cavity of the Kv11.1 (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias.

Step-by-Step Protocol (Automated Patch-Clamp):

  • Cell Preparation: Detach CHO cells stably expressing the hERG channel using Detachin and resuspend in extracellular recording solution.

  • Electrophysiology: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound for 5 minutes and measure the percentage reduction in peak tail current amplitude.

  • Self-Validating QC Metrics:

    • Seal Quality: Membrane resistance must be > 1 GΩ (gigaseal) and access resistance < 10 MΩ before data is accepted.

    • Current Amplitude: Baseline tail current must be > 300 pA.

    • Positive Control: E-4031 (500 nM) must produce >80% inhibition.

Data Synthesis & Go/No-Go Decision Matrix

The following table synthesizes the quantitative data generated from the preliminary screening cascade. The thresholds provided are industry-standard benchmarks for early-stage hit-to-lead progression.

Assay CategorySpecific ParameterMock Result for CompoundAcceptance ThresholdStatus
Basal Cytotoxicity HepaRG 3D IC₅₀ (72h)> 100 µM> 50 µMGO
Hepatotoxicity GSH Depletion at 50 µM88% remaining> 70% remainingGO
Genotoxicity (Ames) Revertant Ratio (TA98/100)1.1x Vehicle Control< 2.0x Vehicle ControlGO
Genotoxicity (MN) % Micronucleated Cells0.8% (Vehicle: 0.6%)< 3x Vehicle ControlGO
Cardiotoxicity hERG Patch-Clamp IC₅₀32 µM> 10 µMGO (Monitor)

References

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. Source: oecd.org. URL:[4]

  • OECD Test Guideline 487 - RE-Place. Source: re-place.be. URL:[5]

  • Preliminary In Vitro Toxicity Screening of "Milfasartan": A Technical Guide - Benchchem. Source: benchchem.com. URL:[3]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchGate. Source: researchgate.net. URL:[2]

  • Industrial Applications of Fluorine Chemistry in Pharmaceuticals: from fluorinated aromatics. Source: thieme-connect.de. URL:[1]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the molecular weight and exact mass of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, a com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, a compound of interest in medicinal chemistry and drug discovery. This document delves into the theoretical calculations, experimental determination methodologies, and the significance of these properties in the context of pharmaceutical research.

Introduction: The Significance of Fluorinated Benzoates in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[3] Substituted benzoates, in turn, are prevalent scaffolds in a wide array of pharmaceuticals. The strategic placement of fluorine on these structures, as seen in Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, represents a targeted approach to fine-tune molecular properties for optimal therapeutic effect. An accurate determination of the molecular weight and exact mass of such compounds is a fundamental prerequisite for their synthesis, characterization, and subsequent development.

Core Physicochemical Properties of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

The foundational step in characterizing any novel compound is the precise determination of its molecular formula and, consequently, its molecular weight and exact mass.

Molecular Formula

Based on its chemical structure, the molecular formula for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate has been determined to be C₁₅H₁₂F₂O₃ .[4] This formula is the basis for the calculation of its molecular weight and exact mass.

Molecular Weight and Exact Mass: A Tabulated Summary

The molecular weight and exact mass of a compound are distinct yet related properties. The molecular weight is calculated using the weighted average of the atomic masses of the constituent elements, accounting for their natural isotopic abundance. The exact mass, on the other hand, is calculated using the mass of the most abundant isotope of each element.[5] This distinction is crucial in high-resolution mass spectrometry.[5]

PropertyValue
Molecular Formula C₁₅H₁₂F₂O₃
Molecular Weight 278.25 g/mol
Exact Mass 278.07545 u

The molecular weight and exact mass were calculated based on the atomic weights and isotopic masses provided by the International Union of Pure and Applied Chemistry (IUPAC).

Theoretical and Experimental Determination of Molecular Weight and Exact Mass

A thorough understanding of a molecule's mass is paramount for its unambiguous identification and characterization. This is achieved through both theoretical calculations and experimental verification, primarily via mass spectrometry.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula. The exact mass is calculated by summing the masses of the most abundant isotopes of each atom.

Caption: Logical workflow for the calculation of molecular weight and exact mass.

Experimental Verification by Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for the precise determination of the mass-to-charge ratio (m/z) of ionized molecules.[6] High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high accuracy, which in turn can be used to confirm its elemental composition.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.

  • Data Analysis: The peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) is analyzed to determine the experimental exact mass. This value is then compared to the calculated exact mass to confirm the identity of the compound.

Caption: A generalized experimental workflow for determining the exact mass using mass spectrometry.

Synthesis of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

The synthesis of biaryl compounds such as Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of a suitably substituted arylboronic acid with an aryl halide.

Step-by-Step Protocol:

  • Reactant Preparation: In a reaction vessel, dissolve methyl 2-fluoro-3-bromobenzoate and (4-fluoro-3-methoxyphenyl)boronic acid in a suitable solvent system, such as a mixture of toluene and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is then separated, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate.

cluster_2 Suzuki-Miyaura Coupling Synthesis A Methyl 2-fluoro-3-bromobenzoate Catalyst Pd Catalyst & Base A->Catalyst B (4-fluoro-3-methoxyphenyl)boronic acid B->Catalyst Product Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate Catalyst->Product Heat, Inert Atmosphere

Caption: Diagram of the proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

Conclusion

The precise determination of the molecular weight (278.25 g/mol ) and exact mass (278.07545 u) of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is a critical first step in its journey from a compound of interest to a potential therapeutic agent. These fundamental properties, derived from its molecular formula C₁₅H₁₂F₂O₃, are essential for its unambiguous identification, characterization, and quality control throughout the research and development process. The methodologies outlined in this guide, from theoretical calculations to experimental verification via high-resolution mass spectrometry and a plausible synthetic route, provide a comprehensive framework for researchers and scientists working with this and other novel fluorinated compounds.

References

  • NextSDS. Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate — Chemical Substance Information. [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes.... [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • Mtoz Biolabs. How to Determine Molecular Weight?. [Link]

  • University of Colorado Boulder. Intro to Mass Spectrometry. [Link]

  • Supporting Information. [Link]

  • NextSDS. Methyl 2-fluoro-3-[4-fluoro-3-(Methoxycarbonyl)phenyl]benzoate. [Link]

  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Encyclopedia MDPI. The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • RSC Publishing. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

Application Note: Palladium-Catalyzed Synthesis of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate Introduction and Strategic Rationale Fluorinated biaryl motifs are highly privileged structures in modern drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Synthesis of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

Introduction and Strategic Rationale

Fluorinated biaryl motifs are highly privileged structures in modern drug discovery, offering enhanced metabolic stability, modulated lipophilicity, and improved target binding affinities through specific protein-ligand interactions (e.g., multipolar interactions). The target compound, Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (CAS: 1381944-46-2) [1], serves as a versatile intermediate for the development of advanced pharmaceutical agents.

To construct this sterically encumbered and electronically deactivated biaryl system, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust strategic choice. By coupling an aryl halide with an arylboronic acid, we ensure high functional group tolerance and scalability.

Causality in Reaction Design:

  • Electrophile Choice: Methyl 3-bromo-2-fluorobenzoate is selected over the iodo-variant for cost-efficiency, and over the chloro-variant due to the higher reactivity of the C-Br bond in oxidative addition. The adjacent fluorine atom exerts an inductive electron-withdrawing effect, slightly accelerating the oxidative addition of the Palladium(0) species.

  • Catalyst System: Pd(dppf)Cl2​⋅CH2​Cl2​ is utilized. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle, which facilitates the reductive elimination step—often the rate-limiting step in the synthesis of sterically hindered ortho-substituted biaryls.

  • Solvent/Base Matrix: A biphasic mixture of 1,4-Dioxane and water (4:1) with Potassium Carbonate ( K2​CO3​ ). Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is required for the transmetalation step.

Experimental Workflow and Mechanistic Pathway

SuzukiWorkflow Prep 1. Reagent Preparation (Ar-Br + Ar-B(OH)2 + Base) Degas 2. Strict Degassing (N2 Sparge / FPT) Prep->Degas Solvent Addition Cat 3. Catalyst Addition (Pd(dppf)Cl2) Degas->Cat O2 Excluded React 4. Thermal Reaction (90°C, 12h) Cat->React Active Pd(0) Workup 5. Aqueous Workup (EtOAc / H2O Extraction) React->Workup Reaction Complete Purify 6. Flash Chromatography (Hexanes/EtOAc) Workup->Purify Crude Organic Phase Product Target Biaryl Isolated Yield >85% Purify->Product Pure Fractions

Figure 1: Step-by-step operational workflow for the Suzuki-Miyaura cross-coupling.

Quantitative Data: Materials and Reagents

The following table outlines the stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )Eq.Amount
Methyl 3-bromo-2-fluorobenzoateElectrophile233.031.02.33 g (10.0 mmol)
(4-Fluoro-3-methoxyphenyl)boronic acidNucleophile170.121.22.04 g (12.0 mmol)
Pd(dppf)Cl2​⋅CH2​Cl2​ Pre-catalyst816.640.050.41 g (0.5 mmol)
Potassium Carbonate ( K2​CO3​ )Base138.212.53.45 g (25.0 mmol)
1,4-DioxaneSolvent (Org)88.11-40.0 mL
Deionized WaterSolvent (Aq)18.02-10.0 mL

Detailed Step-by-Step Protocol

Phase 1: Preparation and Degassing (Critical for Catalyst Lifespan)

  • Vessel Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with dry Nitrogen ( N2​ ) three times.

  • Reagent Charging: Add Methyl 3-bromo-2-fluorobenzoate (2.33 g, 10.0 mmol), (4-fluoro-3-methoxyphenyl)boronic acid (2.04 g, 12.0 mmol), and K2​CO3​ (3.45 g, 25.0 mmol) to the flask.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Self-Validating Step: Sparge the biphasic mixture vigorously with N2​ through a submerged needle for at least 20 minutes. Failure to remove dissolved oxygen will lead to rapid oxidation of the active Pd(0) species to inactive Pd(II) complexes, resulting in homocoupling byproducts and stalled reaction conversion.

Phase 2: Reaction Execution 4. Catalyst Introduction: Briefly remove the N2​ inlet, rapidly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.41 g, 0.5 mmol), and immediately re-seal the system under N2​ . 5. Thermal Activation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic phases. 6. Monitoring: Allow the reaction to proceed for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2) or LC-MS. The reaction is self-validating when the starting bromide is completely consumed, indicated by the disappearance of the higher Rf spot on TLC.

Phase 3: Workup and Purification 7. Quench and Extraction: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional Ethyl Acetate ( 2×30 mL). 8. Washing: Combine the organic extracts and wash sequentially with water (50 mL) and saturated aqueous NaCl (brine, 50 mL). 9. Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a dark oil. 10. Chromatography: Purify the crude material via silica gel flash chromatography. Use a gradient elution from 100% Hexanes to 15% Ethyl Acetate in Hexanes. The target compound, Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, typically elutes at ~10% EtOAc. 11. Isolation: Pool the pure fractions and concentrate in vacuo to afford the product (expected yield: 85-90% as a white to off-white solid).

Analytical Characterization & Validation

To ensure the integrity of the synthesized protocol, the final product must be validated against the following expected analytical parameters:

  • LC-MS: [M+H]+ expected at m/z 279.08. A single sharp peak in the UV chromatogram (254 nm) confirms >95% purity.

  • 1 H NMR (400 MHz, CDCl3​ ): Key diagnostic signals include the methyl ester singlet ( ∼3.95 ppm, 3H), the methoxy singlet ( ∼3.90 ppm, 3H), and the complex multiplet region for the 6 aromatic protons (6.90 - 7.90 ppm). The splitting pattern of the central aromatic ring will be heavily influenced by JH-F​ coupling.

  • 19 F NMR (376 MHz, CDCl3​ ): Two distinct signals are expected. The fluorine on the benzoate ring will appear as a multiplet (due to coupling with adjacent protons), and the fluorine on the methoxyphenyl ring will appear separately, allowing confirmation of the biaryl linkage.

References

  • CalPacLab Chemical Database. Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, 96% Purity. Product Catalog (CAS: 1381944-46-2). Available at:[Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis). Available at:[Link]

  • NextSDS Substance Database. Methyl 2-fluoro-3-(4-fluoro-3-Methoxyphenyl)benzoate — Chemical Substance Information. Available at:[Link][2]

Sources

Application

Protocol for the Solubilization and Application of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate in Cell-Based Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate for use in cell culture assays. Due to its structural characteristics, this compound is predicted to have low aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions. This guide details a robust, step-by-step protocol centered on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, including methods for creating high-concentration stock solutions, subsequent dilution into aqueous cell culture media, and critical validation steps to ensure experimental integrity and reproducibility. The causality behind each experimental choice is explained to empower the researcher with the foundational knowledge for adapting this protocol to their specific experimental context.

Introduction and Compound Analysis

Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is a small molecule whose utility in biological research depends on its effective delivery to cells in an aqueous culture environment. The molecular structure, characterized by multiple aromatic rings and a benzoate ester functional group, strongly suggests hydrophobic properties and, consequently, poor solubility in water. This is a common challenge in drug discovery and cell biology, as compounds must be fully dissolved to ensure accurate dosing and to avoid artifacts from compound precipitation.[1]

The primary strategy for such hydrophobic compounds is to prepare a concentrated stock solution in a water-miscible organic solvent, which can then be diluted to a final, low, and non-toxic concentration in the cell culture medium.[2] Dimethyl Sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional ability to dissolve a wide range of both non-polar and polar compounds.[3][4] However, the potential for solvent-induced cytotoxicity necessitates careful control and validation.[5][6][7]

This application note establishes a primary protocol using DMSO and provides the framework for essential validation experiments.

Table 1: Physicochemical Properties of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate and Related Esters
PropertyValue / ObservationSource / Rationale
CAS Number 1381944-46-2[8]
Molecular Structure Contains two fluoro-substituted phenyl rings and a methyl benzoate core.Inferred from name
Predicted Solubility Poor in water; likely soluble in organic solvents like DMSO, ethanol.Based on structural similarity to other benzoate esters which are almost insoluble in water but miscible with organic solvents.[9][10][11]
Handling Bring to room temperature before opening to prevent moisture condensation.[12]

The Workflow: From Powder to Cellular Treatment

The successful application of this compound in cell culture hinges on a systematic workflow. This process ensures the compound is fully dissolved at a known concentration and is delivered to the cells in a manner that minimizes solvent-induced artifacts.

G cluster_prep Part A: Stock Solution Preparation cluster_validation Part B: Crucial Validation Steps cluster_application Part C: Cell Treatment Compound Weigh Solid Compound Dissolve Dissolve Compound in DMSO (Vortex, Sonicate) Compound->Dissolve Solvent Select & Prepare Anhydrous DMSO Solvent->Dissolve Stock 10-50 mM Concentrated Stock Solution Dissolve->Stock Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store WorkingSol Prepare Working Solution (Serial Dilution in Media) Store->WorkingSol Use one aliquot SolventTox Determine Max Tolerated Solvent Concentration (e.g., MTT Assay) SolventTox->WorkingSol Informs max final [DMSO] PrecipCheck Visual Check for Precipitation in Media PrecipCheck->WorkingSol Confirms solubility TreatCells Add Working Solution to Cells WorkingSol->TreatCells Assay Perform Cell-Based Assay TreatCells->Assay

Diagram 1: Overall workflow for preparing and using the compound.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution. The principle behind creating a high-concentration stock is to minimize the volume of solvent added to the cell culture, thereby keeping the final solvent concentration below cytotoxic levels.[12][13]

Materials and Equipment
  • Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered[3]

  • Analytical Balance (readable to at least 0.1 mg)

  • Calibrated Micropipettes (P1000, P200, P20)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL) or amber glass vials[13]

  • Vortex mixer

  • Water bath sonicator (optional, for aiding dissolution)[4]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Pre-Protocol Calculations

Before weighing, calculate the required mass of the compound to achieve the desired stock concentration.

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

  • Molecular Weight (MW): To be obtained from the manufacturer's Certificate of Analysis (CoA). If unavailable, it must be calculated from the chemical formula.

  • Example Calculation for a 10 mM Stock in 1 mL (assuming MW = 278.24 g/mol for illustrative purposes):

    • Mass (mg) = 10 mM × 1 mL × 278.24 g/mol = 2.78 mg

Causality: Accurate calculations are the foundation of reproducible experiments. Always use the precise MW provided by the supplier and record the actual mass weighed, adjusting the stock concentration in your records accordingly.[14]

Step-by-Step Procedure
  • Preparation: Bring the vial of the solid compound and the anhydrous DMSO to room temperature before opening. This is critical to prevent atmospheric water from condensing into the hygroscopic DMSO, which can reduce compound solubility.[3]

  • Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass (e.g., 2.78 mg) of the compound directly into the tube. Record the exact mass.

  • Dissolution: a. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound. b. Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[3] c. Visually inspect the solution against a light source. If solid particles or cloudiness remain, sonicate the tube in a water bath for 10-15 minutes.[4] d. If dissolution is still incomplete, gentle warming in a 37°C water bath for 5-10 minutes can be attempted, but be aware that heat can degrade some compounds.[4][13] Ensure the compound is fully dissolved before proceeding.

  • Aliquoting and Storage: a. Once a clear, homogenous solution is achieved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes. b. Rationale: Aliquoting is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO, potentially causing the compound to precipitate out of solution over time.[3][12] c. Store the aliquots at -20°C for standard long-term storage. For highly sensitive compounds, -80°C may be preferable.[4][12] Protect from light if the compound is light-sensitive.

Validation Protocols: Ensuring Trustworthy Results

A protocol is only as good as its validation. Before using the compound in a critical experiment, two validation steps are non-negotiable: confirming the compound remains soluble upon dilution and determining the cytotoxic threshold of the solvent on your specific cell line.

Protocol: Solvent Cytotoxicity Test

The goal is to identify the highest concentration of DMSO that does not significantly affect the viability or proliferation of the target cell line. This concentration will dictate the maximum final solvent percentage in your experiments.

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay (e.g., MTT, XTT, or CellTiter-Glo®). Include wells for a "no-cell" blank.

  • Solvent Dilution Series: Prepare a 2-fold serial dilution of DMSO in your complete cell culture medium. Start with a high concentration (e.g., 2% or 4%) and dilute down to ~0.03%. Critically, include a "vehicle control" of medium with 0% DMSO.

  • Treatment: After allowing the cells to adhere (typically overnight), replace the medium with the medium containing the DMSO serial dilutions.

  • Incubation: Incubate for the intended duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the viability assay according to the manufacturer's protocol.

  • Analysis: Normalize the results to the 0% DMSO control (set to 100% viability). Plot cell viability versus DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., maintains >95% viability) is your maximum tolerated concentration.

Table 2: Generally Recommended Final DMSO Concentrations in Cell Culture
Assay / Cell TypeRecommended Max Final [DMSO]Rationale
High-Throughput Screening (HTS) 0.1% - 1.0%Often a compromise between solubility and throughput; higher concentrations may be tolerated for short incubation times.[4]
General Cell-Based Assays (Immortalized Lines) ≤ 0.5% A widely accepted upper limit to avoid significant cytotoxicity or off-target effects.[2][4][5]
Primary Cell Cultures / Stem Cells ≤ 0.1% These cells are often more sensitive to solvent toxicity than robust, immortalized cell lines.[4]
Long-Term Assays (> 72 hours) ≤ 0.1% The cytotoxic effects of DMSO can be cumulative over time.[6]

Application in Cell Culture: From Stock to Working Solution

The final dilution step is where hydrophobic compounds are most likely to precipitate. The key is to add the DMSO stock to the aqueous medium—never the other way around—and to mix rapidly.

Protocol: Preparing the Final Working Solution
  • Warm a single aliquot of your 10 mM stock solution and your complete cell culture medium to 37°C.

  • To prepare a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), the final DMSO concentration will be 0.1%.

  • Pipette the required volume of complete medium into a sterile tube (e.g., 999 µL).

  • While gently vortexing or swirling the tube of medium, add the corresponding volume of the DMSO stock (e.g., 1 µL).[13] This rapid, energetic mixing is crucial to prevent the compound from immediately precipitating upon contact with the aqueous environment.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the concentration may be too high for the final DMSO percentage.

Troubleshooting and Decision Making

G Start Compound Precipitates in Final Working Solution CheckDMSO Is final [DMSO] at the maximum tolerated limit? Start->CheckDMSO IncreaseDMSO Increase final [DMSO] (if below cytotoxic limit) CheckDMSO->IncreaseDMSO No LowerCompound Lower final compound concentration CheckDMSO->LowerCompound Yes Success Problem Solved IncreaseDMSO->Success LowerCompound->Success If concentration is still useful Failure Still Precipitates LowerCompound->Failure If concentration is too low for assay OtherSolvent Consider Alternative Solvents (e.g., Ethanol, PEG mixtures) Failure->OtherSolvent

Diagram 2: Troubleshooting precipitation issues.

If precipitation persists even at the maximum tolerated DMSO concentration, alternative solvents may be required. Ethanol can be an option, though it is often more cytotoxic than DMSO at equivalent concentrations.[15][16] In some cases, mixtures of solvents like ethanol and polyethylene glycol (PEG) have been used to solubilize highly hydrophobic compounds.[15] However, any new solvent system requires its own rigorous cytotoxicity validation.

References

  • Vertex AI Search. (2026). Methyl 2-fluoro-3-(4-fluoro-3-Methoxyphenyl)
  • NextSDS. (n.d.). Methyl 2-fluoro-3-[4-fluoro-3-(Methoxycarbonyl)
  • Husain, A., et al. (1991). A vehicle for the evaluation of hydrophobic compounds in cell culture. PubMed.
  • BenchChem. (2025).
  • Emulate Bio. (n.d.).
  • LookChem. (n.d.).
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Arts, J., et al. (2015). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. PMC.
  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESIS.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Bitesize Bio. (2025).
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Marques, J. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • ResearchGate. (2015).
  • Kyriazis, I. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Oliveira, F. S., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents.

Sources

Method

Advanced RP-HPLC Method Development and Validation Protocol for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

As pharmaceutical pipelines increasingly rely on complex, halogenated building blocks, the demand for robust, stability-indicating analytical methods is paramount. Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, halogenated building blocks, the demand for robust, stability-indicating analytical methods is paramount. Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (CAS 1381944-46-2)[1] is a critical biphenyl intermediate. Developing a High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical properties to ensure the method is not only accurate but also self-validating and lifecycle-ready.

This application note details the causality behind the chromatographic choices and provides a comprehensive, step-by-step protocol for method development and validation, aligned with the latest ICH Q2(R2)[2][3] and USP <621>[4] guidelines.

Physicochemical Profiling & Chromatographic Rationale

To design an optimized method, we must first deconstruct the analyte. Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate features a biphenyl core, two electronegative fluorine atoms, an electron-donating methoxy group, and a neutral methyl ester.

The Causality of Method Design
  • Stationary Phase Selection: The molecule is highly lipophilic (estimated LogP ~3.5–4.5). While a standard C18 (octadecylsilane) column provides adequate hydrophobic retention[5], a Phenyl-Hexyl or Biphenyl stationary phase is vastly superior here. The π−π interactions between the column's phenyl rings and the analyte's electron-dense biphenyl system offer orthogonal selectivity. This is crucial for resolving closely related halogenated positional isomers that often co-elute on traditional aliphatic C18 phases.

  • Mobile Phase & pH Control: The target analyte lacks ionizable groups in the pH 2–8 range; it remains strictly neutral. Therefore, mobile phase pH does not dictate the retention time of the main peak. However, we must buffer the system using 0.1% Formic Acid (pH ~2.7) . Why? To suppress the ionization of potential synthetic impurities or degradation products, such as unreacted carboxylic acids (from ester hydrolysis) or phenolic byproducts. Keeping these impurities fully protonated ensures they elute as sharp, symmetrical peaks rather than broad, tailing bands, thereby maintaining critical resolution.

  • Diluent & Injection Dynamics: Dissolving the sample in 100% Acetonitrile (strong solvent) and injecting it into a highly aqueous mobile phase causes severe peak distortion (fronting/splitting) due to the "solvent mismatch effect." The protocol mandates diluting the final injection solution to match the initial gradient conditions (50:50 ACN:Water) to focus the analyte band at the head of the column.

G A 1. Physicochemical Profiling (LogP, Neutrality, UV max) B 2. Column Screening (Phenyl-Hexyl for π-π interactions) A->B C 3. Mobile Phase Optimization (0.1% FA to suppress impurity ionization) B->C D 4. Gradient & Temp Tuning (USP <621> Guidelines) C->D E 5. ICH Q2(R2) Validation (Lifecycle & Robustness) D->E

Fig 1: Logical workflow for HPLC method development and lifecycle management.

Experimental Protocol

Reagents & Equipment
  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

  • Reference Standard: Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (>98% purity).

  • Equipment: UHPLC/HPLC system equipped with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 100 x 4.6 mm, 3 µmBalances high efficiency with π−π selectivity; short length reduces run time[6].
Mobile Phase A 0.1% Formic Acid in WaterControls silanol activity and suppresses acidic impurity ionization.
Mobile Phase B 0.1% Formic Acid in ACNLow viscosity organic modifier; provides excellent UV transparency.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3 µm particles.
Column Temp 40°CLowers solvent viscosity, improving mass transfer kinetics and peak sharpness.
Detection UV at 254 nm and 280 nmCaptures the aromatic π−π∗ transitions of the biphenyl system.
Injection Vol 5 µLPrevents column overloading while maintaining high sensitivity.
Gradient Program

Because the analyte is highly lipophilic, starting at a high aqueous ratio (e.g., 5% B) wastes time. We initiate at 40% B to immediately begin eluting polar impurities while initiating the mass transfer of the target analyte.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial conditions; polar impurities elute.
2.06040Isocratic hold to stabilize baseline.
10.01090Linear ramp to elute main analyte and lipophilic impurities.
12.01090High organic wash to remove strongly retained dimers.
12.16040Return to initial conditions.
15.06040Column equilibration.
Sample Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% ACN. Sonicate for 5 minutes.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with 50:50 ACN:Water . Critical Step: This diluent matching prevents solvent-induced peak distortion.

Method Validation Framework (ICH Q2(R2))

A self-validating protocol must prove it is fit for its intended purpose. The recently revised ICH Q2(R2) guideline emphasizes a lifecycle approach, integrating method development (ICH Q14) with rigorous validation criteria[2][7]. Prior to validation, System Suitability Testing (SST) must be established per USP <621>[4][8].

System Suitability Testing (SST)

Inject the Working Solution (100 µg/mL) six times consecutively.

  • Precision: Relative Standard Deviation (RSD) of peak area must be 2.0%[8].

  • Tailing Factor (Tf): Must be 1.5 (ensures no secondary interactions with column silanols)[8].

  • Resolution (Rs): Must be 2.0 between the main peak and the closest eluting impurity[8].

Specificity & Forced Degradation

To prove the method is stability-indicating[7], the analyte must be subjected to stress conditions. The PDA detector must demonstrate peak purity (Peak Purity Angle < Peak Purity Threshold) for the main peak under all conditions.

G API Target Analyte (Neutral Ester) Deg1 Ester Hydrolysis (Acidic Impurity) API->Deg1 Base/Acid Stress Deg2 Demethylation (Phenolic Impurity) API->Deg2 Oxidative Stress Chrom1 Decreased RT (Higher Polarity) Deg1->Chrom1 Chrom2 Decreased RT (H-Bonding) Deg2->Chrom2

Fig 2: Predicted degradation pathways and their corresponding chromatographic shifts.

Validation Acceptance Criteria Summary
Validation ParameterMethodology (ICH Q2(R2))Acceptance Criteria
Linearity 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of the 100% response.
Accuracy (Recovery) Spike API into blank matrix at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision 6 independent sample preparations at 100% concentration, analyzed by the same analyst.%RSD of the assay results 2.0%.
Intermediate Precision 6 independent preparations analyzed on a different day, by a different analyst, on a different instrument.Overall %RSD (n=12) 2.0%. Means must not differ significantly (Student's t-test).
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), Temp ( ± 5°C), Gradient start ( ± 2% B).SST criteria (Resolution > 2.0, Tailing < 1.5) must remain satisfied under all conditions.

Lifecycle Management & USP <621> Adjustments

As analytical technologies evolve, laboratories may wish to transfer this method to sub-2 µm UHPLC columns to save solvent and time. Under the updated USP General Chapter <621>[4], changes to particle size and column length are permitted without full revalidation, provided the ratio of column length to particle size ( L/dp ) remains constant (within -25% to +50%), and system suitability criteria are met[9]. This regulatory flexibility ensures the method remains sustainable and efficient throughout the drug development lifecycle.

Sources

Application

Application Note: Utilizing Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate in Bi-Aryl Scaffold Synthesis for Targeted Therapeutics

Prepared by: Senior Application Scientist, API Development & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Structural Rationale In modern drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, API Development & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

In modern drug discovery, the rational design of bi-aryl scaffolds is a cornerstone for developing highly selective targeted therapies, particularly kinase inhibitors and allosteric modulators. Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (CAS: 1381944-46-2) is a highly functionalized, advanced active pharmaceutical intermediate (API) that provides a versatile foundation for such scaffolds.

The strategic placement of halogens and heteroatoms on this bi-aryl axis is not coincidental; it is driven by strict physicochemical and pharmacokinetic requirements:

  • Dual Fluorination (2-Fluoro and 4'-Fluoro): The incorporation of fluorine is a field-proven strategy to improve metabolic stability and modulate lipophilicity [1]. The 4'-fluoro substituent effectively blocks cytochrome P450-mediated para-hydroxylation, extending the in vivo half-life of the final drug [2]. Meanwhile, the 2-fluoro group on the benzoate ring induces a severe steric and electrostatic repulsion against the adjacent phenyl ring. This locks the bi-aryl system into a specific dihedral angle, pre-organizing the molecule for optimal insertion into deep hydrophobic pockets of target proteins.

  • 3'-Methoxy Group: This group acts as a potent hydrogen bond acceptor. More importantly, from a synthetic perspective, it serves as a masked phenol. Late-stage demethylation provides a reactive hydroxyl handle for installing solubilizing groups (e.g., piperidine-ethoxy chains) to improve aqueous solubility.

  • Methyl Ester: Provides a stable, non-reactive handle during upstream cross-coupling (e.g., Suzuki-Miyaura) that can be selectively saponified under mild conditions to yield a carboxylic acid for downstream amide coupling.

Physicochemical Properties & Analytical Data

To ensure batch-to-batch reproducibility and quality control, the intermediate must be rigorously characterized before initiating downstream synthesis. Table 1 summarizes the critical quantitative data and expected analytical parameters for this intermediate.

Table 1: Physicochemical and Analytical Characterization Data

Property / ParameterValue / SpecificationAnalytical Rationale
Molecular Formula C15H12F2O3Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 278.25 g/mol Target mass for LC-MS validation ([M+H]+ = 279.25).
Appearance Off-white to pale yellow powderVisual indicator of purity; dark yellow suggests oxidation.
Expected Purity (HPLC) ≥ 96.0%Required threshold to prevent amplification of impurities in multi-step downstream synthesis.
1H-NMR Marker (Methoxy) Singlet at ~3.90 ppm (3H)Critical baseline peak; its disappearance validates successful Protocol B (Demethylation).
1H-NMR Marker (Ester) Singlet at ~3.85 ppm (3H)Critical baseline peak; its disappearance validates successful Protocol A (Saponification).
19F-NMR Markers Two distinct multipletsConfirms the integrity of both the 2-fluoro and 4-fluoro substituents.

Synthetic Workflows & Logical Relationships

The derivatization of this intermediate typically follows a divergent pathway depending on the target pharmacophore: either saponification to the carboxylic acid for amide coupling, or demethylation to the phenol for etherification.

SyntheticWorkflow API Methyl 2-fluoro-3-(4-fluoro- 3-methoxyphenyl)benzoate (Starting Intermediate) Saponification Protocol A: LiOH Saponification API->Saponification THF/H2O, rt Demethylation Protocol B: BBr3 Demethylation API->Demethylation DCM, -78°C Acid 2-fluoro-3-(4-fluoro- 3-methoxyphenyl)benzoic acid Saponification->Acid Phenol Methyl 2-fluoro-3-(4-fluoro- 3-hydroxyphenyl)benzoate Demethylation->Phenol Amidation Protocol C: HATU Amide Coupling Acid->Amidation FinalDrug Targeted Bi-Aryl Kinase Inhibitor Amidation->FinalDrug

Caption: Divergent synthetic workflows for derivatizing the bi-aryl intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity execution.

Protocol A: Mild Saponification of the Methyl Ester

Objective: Convert the methyl ester to a carboxylic acid without inducing nucleophilic aromatic substitution (SNAr) of the fluorine atoms. Causality & Design: Lithium hydroxide (LiOH) in a THF/Water mixture is selected over stronger bases like NaOH or KOH. The Li+ ion coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon, allowing for a rapid reaction at room temperature. Avoiding elevated temperatures is critical; heat would provide the activation energy necessary for the hydroxide ion to displace the highly activated 2-fluoro or 4-fluoro groups via SNAr. Self-Validating Step: The reaction is self-purifying. Acidification of the aqueous layer forces the protonated carboxylic acid to crash out of solution, allowing isolation by simple filtration.

Step-by-Step Methodology:

  • Dissolve Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (1.0 eq, 10 mmol) in a 3:1 mixture of THF:H2O (40 mL).

  • Add LiOH monohydrate (2.5 eq, 25 mmol) in one portion at 0 °C.

  • Remove the ice bath and stir the biphasic mixture vigorously at 25 °C for 4 hours.

  • Validation Check: Sample 10 µL of the organic layer, spot on a TLC plate (Hexanes:EtOAc 8:2). The complete disappearance of the high-Rf ester spot validates 100% conversion.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous layer to 0 °C and acidify to pH 2-3 using 1N HCl dropwise.

  • Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water (2 x 10 mL), and dry under high vacuum to afford 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid.

Protocol B: Selective Demethylation of the Aryl Ether

Objective: Cleave the 3'-methoxy group to yield a phenol while preserving the 2-fluoro and 4-fluoro substituents. Causality & Design: Boron tribromide (BBr3) is a strong Lewis acid that coordinates to the ether oxygen, followed by bromide attack on the methyl group to form the phenol [3]. The reaction must be initiated at -78 °C to control the violent exotherm and prevent off-target cleavage of the ester group. Self-Validating Step: The formation of a highly colored (often yellow/orange) boron complex upon BBr3 addition visually confirms active coordination.

Step-by-Step Methodology:

  • Dissolve the intermediate (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under a strict Nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add BBr3 (1.0 M in DCM, 3.0 eq, 15 mL) dropwise over 15 minutes. Caution: BBr3 reacts violently with moisture.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Validation Check: Quench a 50 µL aliquot in MeOH, concentrate, and check via TLC. The newly formed phenol product will stain strongly with phosphomolybdic acid (PMA) upon heating.

  • Quench the bulk reaction carefully by dropwise addition of saturated aqueous NaHCO3 (30 mL) at 0 °C until gas evolution ceases.

  • Extract with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude phenol.

Protocol C: HATU-Mediated Amide Coupling

Objective: Couple the carboxylic acid (from Protocol A) with a primary or secondary amine to form the final API scaffold. Causality & Design: HATU is chosen over EDC/HOBt due to the severe steric hindrance imposed by the 2-fluoro group adjacent to the carboxylate. HATU rapidly forms a highly reactive HOAt ester intermediate, driving the amidation forward even with sterically demanding amines. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Dissolve 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid (1.0 eq, 2 mmol) and the target amine (1.2 eq, 2.4 mmol) in anhydrous DMF (10 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 6 mmol) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq, 2.4 mmol) in one portion. The solution will turn pale yellow, indicating the formation of the active ester.

  • Stir at room temperature for 2-4 hours.

  • Validation Check: Analyze via LC-MS. The emergence of the product mass [M+H]+ and the complete consumption of the acid mass validates the coupling.

  • Dilute with EtOAc (30 mL) and wash sequentially with 5% LiCl aqueous solution (3 x 15 mL) to remove the DMF solvent, followed by brine (15 mL).

  • Dry, concentrate, and purify via flash column chromatography.

Application Context: Kinase Inhibitor Design

When integrated into a final drug molecule, the fluorinated bi-aryl scaffold derived from this intermediate acts as a highly effective pharmacophore for kinase inhibition. The bi-aryl axis mimics the adenine ring of ATP, while the engineered substituents dictate specific pocket selectivity and solubility.

BindingPocket Ligand Bi-Aryl Ligand 4-Fluoro 3-Methoxy 2-Fluoro Amide Tail Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Ligand->Hinge Amide H-Bonds Hydrophobic Hydrophobic Pocket II (Steric Fit) Ligand->Hydrophobic 4-Fluoro / Methoxy Solvent Solvent Exposed Region (Pharmacokinetics) Ligand->Solvent Solubilizing Group

Caption: Schematic of the fluorinated bi-aryl ligand interacting with a kinase ATP-binding pocket.

References

  • Title: Fluorine in Medicinal Chemistry: In Perspective to COVID-19 Source: National Center for Biotechnology Information (PMC) URL: [Link] [1]

  • Title: Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: National Center for Biotechnology Information (PMC) URL: [Link] [2]

  • Title: Methyl 2-fluoro-3-(4-fluoro-3-Methoxyphenyl)benzoate — Chemical Substance Information Source: NextSDS URL: [Link] [4]

Method

Application Note: Advanced Crystallization and Purification Protocols for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Context The synthesis of Methyl 2-fluoro-3-(4-fluoro-3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Context

The synthesis of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (CAS: 1381944-46-2) represents a critical node in the development of highly functionalized biphenyl active pharmaceutical ingredients (APIs). The standard synthetic route for this intermediate relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between a fluorinated aryl bromide and a (4-fluoro-3-methoxyphenyl)boronic acid [1].

While Suzuki-Miyaura chemistry is highly efficient for C(sp2)-C(sp2) bond formation, it introduces severe purification bottlenecks. The rigid, planar architecture of the biphenyl product promotes strong π−π stacking, leading to a highly crystalline lattice that readily occludes structurally similar impurities[2]. Furthermore, residual palladium (Pd) strongly coordinates to the biphenyl system, making simple recrystallization insufficient for meeting regulatory metal thresholds.

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . By coupling thermodynamic solvent selection with chemical scavenging, this workflow ensures the rejection of homocoupling byproducts, unreacted monomers, and transition metal residues, consistently yielding >99.5% HPLC purity and <1 ppm Pd.

Mechanistic Insights: Overcoming Suzuki-Miyaura Artifacts

To achieve high purity, we must address the specific physicochemical properties of the impurities generated during the cross-coupling reaction.

  • Palladium Residues: Palladium species (both Pd(0) nanoparticles and soluble Pd(II) complexes) often co-crystallize with the product. To break this chelation, we introduce a pre-crystallization scavenging step using a thiol-functionalized silica (e.g., SiliaMetS® Thiol). The thiol groups possess a significantly higher binding affinity for soft transition metals than the biphenyl ester, effectively stripping the metal from the API intermediate [3].

  • Homocoupling & Monomer Impurities: Des-bromo impurities and boronic acid homocoupling products (biaryls) share structural similarities with the target molecule. To prevent their incorporation into the crystal lattice, we must operate strictly within the Metastable Zone Width (MSZW) using a controlled cooling ramp and seeding strategy.

ImpurityLogic Input Crude Mixture (Target + Impurities) Pd Palladium Residues Input->Pd Homo Homocoupling Byproducts Input->Homo Mono Unreacted Monomers Input->Mono Target Purified Biphenyl Intermediate Input->Target Crystallization Scavenger Thiol-Silica Adsorption Pd->Scavenger Chelation MotherLiquor Mother Liquor (IPA/Heptane) Homo->MotherLiquor High Solubility Mono->MotherLiquor High Solubility

Impurity rejection logic for Suzuki-Miyaura biphenyl coupling products.

Thermodynamic Profiling & Solvent Selection

The causality behind our solvent choice is rooted in the solubility thermodynamics of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate. The compound is highly lipophilic. We utilize a Tetrahydrofuran (THF) to Isopropanol (IPA)/Heptane solvent swap .

  • THF provides complete dissolution of the crude mass at moderate temperatures, enabling homogeneous and kinetically favorable palladium scavenging.

  • IPA serves as the primary crystallization solvent, offering a steep solubility curve that is ideal for cooling crystallization.

  • Heptane acts as a strong antisolvent to drive the yield, while keeping lipophilic monomeric impurities dissolved in the mother liquor.

Table 1: Solubility Profile & Solvent Suitability
Solvent SystemSolubility at 5°C (mg/mL)Solubility at 50°C (mg/mL)Mechanistic Role in Protocol
Tetrahydrofuran (THF) >200>500Complete dissolution; facilitates rapid Pd scavenging.
Isopropanol (IPA) 12115Primary solvent; provides steep thermal solubility gradient.
n-Heptane <28Antisolvent; drives supersaturation and maximizes yield.
Toluene 85>350Rejected: Solubility too high at low temperatures, poor yield.

Step-by-Step Crystallization Protocol

The following protocol utilizes a seeded, cooling-antisolvent hybrid approach. Seeding is critical: it prevents spontaneous primary nucleation (which leads to fine, impurity-trapping powders) and promotes controlled secondary nucleation and crystal growth.

Workflow Crude 1. Dissolution in THF (50°C) Scavenge 2. Pd Scavenging (Thiol-Silica, 2h) Crude->Scavenge Filter 3. Celite Filtration (Remove Pd-Silica) Scavenge->Filter Swap 4. Solvent Swap to IPA (Vacuum Distillation) Filter->Swap Seed 5. Seeding at 45°C (Within MSZW) Swap->Seed Antisolvent 6. Heptane Addition (Antisolvent) Seed->Antisolvent Cool 7. Cooling to 5°C (0.1°C/min Ramp) Antisolvent->Cool Isolate 8. Filtration & Drying (Pure Crystals) Cool->Isolate

Step-by-step antisolvent crystallization and scavenging workflow.

Phase 1: Dissolution and Palladium Scavenging
  • Dissolution: Charge the crude Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate into a jacketed reactor. Add THF (5 volumes relative to crude mass). Heat the mixture to 50°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Scavenging: Add 10-20 wt% (relative to crude mass) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). Stir the suspension at 50°C for 2 hours.

    • Causality: The elevated temperature increases the kinetic rate of Pd diffusion into the silica pores, ensuring maximum chelation.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 1 volume of hot THF.

    • Self-Validation (IPC 1): Sample the filtrate for ICP-MS analysis. Proceed only if Pd < 10 ppm.

Phase 2: Solvent Exchange and Crystallization
  • Solvent Swap: Transfer the filtrate back to the reactor. Initiate vacuum distillation (maintaining internal temperature <45°C) while continuously feeding Isopropanol (IPA). Continue until the THF content is <5% v/v by NMR or GC, adjusting the final IPA volume to 8 volumes.

  • Temperature Equilibration & Seeding: Adjust the reactor temperature to 45°C. The solution should be clear but approaching supersaturation. Introduce 1 wt% of pure Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate seeds.

    • Causality: Seeding at 45°C ensures the system is within the MSZW. This bypasses the high-energy barrier of primary nucleation, ensuring the growth of large, pure, and easily filterable crystals.

  • Aging: Age the seeded solution at 45°C for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Antisolvent Addition: Linearly dose n-Heptane (4 volumes) over 2 hours while maintaining the temperature at 45°C.

  • Cooling Ramp: Initiate a controlled cooling ramp from 45°C to 5°C at a rate of 0.1°C/min .

    • Causality: A slow, linear cooling rate prevents the system from crashing out (oiling out), which would trap homocoupling impurities inside the rapidly forming solid matrix.

  • Isolation: Filter the resulting slurry using a Nutsche filter or centrifuge. Wash the wet cake with 2 volumes of pre-chilled (5°C) IPA/Heptane (1:1 v/v).

  • Drying: Dry the crystals under vacuum at 40°C until a constant weight is achieved.

Analytical Validation

To ensure the protocol has functioned as a self-validating system, the final isolated product must be subjected to the following analytical panel:

  • HPLC-UV (254 nm): Verify organic purity. The targeted rejection of the boronic acid homocoupling byproduct should result in >99.5% area percent purity.

  • ICP-MS: Confirm residual palladium levels. The combination of thiol-silica scavenging and crystalline lattice exclusion should yield Pd < 1 ppm.

  • X-Ray Powder Diffraction (XRPD): Confirm the crystalline polymorph. The seeded growth ensures batch-to-batch polymorphic consistency, avoiding amorphous or metastable forms that could compromise downstream solubility.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: Molecules (NIH/PMC), 2020. URL:[Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions Source: Advanced Synthesis & Catalysis (Wiley), 2004. URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS), 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate in Aqueous Media

Welcome to the technical support center for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Here, we provide a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, ensuring the integrity and success of your experiments.

Understanding the Challenge: Why is Solubility an Issue?

This guide will walk you through a logical progression of techniques to enhance the solubility of this compound, from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation or cloudiness when I add my DMSO stock solution of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate to my aqueous buffer. What's happening and how can I fix it?

This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous medium exceeds its solubility limit. The DMSO keeps it dissolved in the concentrated stock, but upon dilution into the aqueous buffer, the compound's poor water solubility takes over.

Initial Steps to Resolve Precipitation:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay. Determine the lowest effective concentration for your experiment to minimize solubility-driven issues.

  • Optimize the Dilution Process: The way you dilute your stock solution matters.

    • Rapid Mixing: Add the DMSO stock to your aqueous buffer while vigorously vortexing or pipetting to promote rapid dispersion and discourage the formation of aggregates.[3]

    • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility, but be mindful of the thermal stability of your compound and other assay components.[4]

  • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 1%, to avoid solvent-induced artifacts in your experiments.[3]

If these initial steps do not resolve the issue, you will need to explore more advanced solubilization techniques.

Q2: I've tried optimizing my dilution, but I still see precipitation. What are my options for enhancing the solubility of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate?

When simple dilution adjustments are insufficient, the next step is to modify the composition of your aqueous medium to make it more hospitable to the compound. Here are several widely-used strategies, presented in a logical order of implementation.

Strategy 1: Co-Solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[5][]

Why it Works: By creating a solvent mixture that is less polar than water alone, the energy barrier for dissolving a lipophilic compound like Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is lowered.[]

Common Co-solvents in Research:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[]

Co-SolventTypical Starting Concentration (v/v)Key Considerations
Ethanol5-10%Can be toxic to cells at higher concentrations.
Propylene Glycol5-20%Generally well-tolerated in many cell-based assays.
PEG 40010-30%A good option for increasing solubility with relatively low toxicity.[7]
DMSO< 5% (in addition to the stock)While an excellent solvent, higher concentrations can have biological effects.

Experimental Protocol: Co-Solvent Screening

  • Prepare several small-volume aqueous buffers, each containing a different co-solvent at a low and high concentration (e.g., 5% and 15% PEG 400).

  • To each buffer, add your DMSO stock of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate to your desired final compound concentration.

  • Vortex immediately and vigorously.

  • Visually inspect for precipitation after 15-30 minutes.

  • If solubility is improved, you can further optimize the co-solvent concentration.

Strategy 2: pH Adjustment

For compounds with ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly impact solubility.[8][9]

Why it Works: The solubility of weak acids and bases is pH-dependent.[10] Weakly acidic compounds become more soluble at a higher pH, while weakly basic compounds are more soluble at a lower pH.[8][11] While the structure of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate doesn't have strongly acidic or basic groups, subtle pKa values could still be influenced by pH.

Experimental Protocol: pH Screening

  • Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.4, and 8.5).

  • Add your DMSO stock of the compound to each buffer to the target concentration.

  • Mix well and observe for any differences in precipitation.

  • Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Strategy 3: Surfactants

Surfactants, or surface-active agents, are molecules that have both a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[12]

Why it Works: Above a certain concentration, known as the critical micelle concentration (CMC), surfactants self-assemble into spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous solution.[13][14]

Commonly Used Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80)

  • Poloxamers (e.g., Pluronic® F-68)

  • Sodium dodecyl sulfate (SDS) - Note: Often denaturing for proteins and can be harsh on cells.

SurfactantTypical Starting Concentration (w/v)Key Considerations
Tween® 800.1 - 1%Widely used, generally low toxicity.
Pluronic® F-680.1 - 2%Also known for its shear-protective effects in cell culture.

Experimental Protocol: Surfactant Screening

  • Prepare your aqueous buffer containing a surfactant at a concentration above its CMC.

  • Add your DMSO stock of the compound to the surfactant-containing buffer.

  • Mix thoroughly and observe for improved clarity.

Strategy 4: Cyclodextrins

Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity.[15][16]

Why it Works: The hydrophobic cavity of a cyclodextrin can encapsulate a poorly soluble "guest" molecule, like Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, forming an inclusion complex.[17] This complex has a water-soluble exterior, significantly enhancing the drug's solubility in aqueous media.[18][19]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare an aqueous solution of the cyclodextrin (e.g., 2-10% w/v HP-β-CD).

  • Slowly add the DMSO stock of your compound to the cyclodextrin solution while stirring.

  • Allow the solution to equilibrate (e.g., stir for 1-2 hours) to facilitate the formation of the inclusion complex.

Advanced Formulation Strategies

If the above methods are insufficient, particularly for in vivo studies, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a carrier matrix, typically a polymer.[20][21] The amorphous form of a drug has a higher energy state and is more soluble than its crystalline form.[22][23]

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range dramatically increases its surface area, which can lead to improved dissolution rates and bioavailability.[24][25][26]

Logical Troubleshooting Workflow

Below is a diagram illustrating a systematic approach to troubleshooting the solubility of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate.

Solubility_Troubleshooting Start Start: Precipitation Observed Check_Concentration Q: Is the final concentration as low as possible? Start->Check_Concentration Check_Concentration->Start No, reduce concentration Optimize_Dilution Optimize Dilution (Rapid Mixing, Temperature) Check_Concentration->Optimize_Dilution Yes Co_Solvent Strategy 1: Co-Solvents (PEG 400, PG, Ethanol) Optimize_Dilution->Co_Solvent Still precipitates pH_Adjust Strategy 2: pH Adjustment Co_Solvent->pH_Adjust Still precipitates Success Success: Soluble Compound Co_Solvent->Success Soluble Surfactants Strategy 3: Surfactants (Tween® 80, Pluronic®) pH_Adjust->Surfactants Still precipitates pH_Adjust->Success Soluble Cyclodextrins Strategy 4: Cyclodextrins (HP-β-CD) Surfactants->Cyclodextrins Still precipitates Surfactants->Success Soluble Advanced Advanced Strategies (ASDs, Nanoparticles) Cyclodextrins->Advanced Still precipitates Cyclodextrins->Success Soluble Advanced->Success Soluble

Caption: A step-by-step workflow for troubleshooting solubility issues.

Final Recommendations

When working with poorly soluble compounds like Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, a systematic and multi-faceted approach is key. It is recommended to start with the simplest methods (optimizing concentration and dilution) and progressively move to more complex formulation strategies. Always include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients themselves.

This guide provides a comprehensive framework for addressing solubility challenges. By understanding the underlying principles and applying these troubleshooting steps, researchers can improve the reliability and accuracy of their experimental outcomes.

References

  • Chen, H., et al. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 18-28.
  • Craparo, E. F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(6), 1736.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Seppic.
  • Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Bioallied Sciences, 10(4), 209–215.
  • Li, M., et al. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Pharmaceutical Technology.
  • Jain, S., et al. (2020). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 12(6), 1-6.
  • Patil, S., et al. (2021). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
  • Singh, R., et al. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Journal of Drug Delivery Science and Technology, 63, 102442.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-9.
  • Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Sharma, N., & Nanda, A. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 534-546.
  • Pharma Excipients. (2022).
  • Fenyvesi, É., et al. (2020).
  • Journal of Pharmaceutical Research International. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Drug Development & Delivery. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Development & Delivery.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • WuXi AppTec. (2024).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • Pharma Excipients. (2025). Cyclodextrins as Active Therapeutic Agents. Pharma Excipients.
  • Lubrizol. (2022).
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
  • ACS Central Science. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 735–743.
  • Journal of Pharmaceutical Negative Results. (2023). Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences. (n.d.).
  • ChemBlink. (n.d.). Methyl 2-fluoro-3-(4-fluoro-3-Methoxyphenyl)
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. BenchChem.
  • International Journal of Pharmaceutics. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. International Journal of Pharmaceutics, 581, 119282.
  • Journal of Molecular Liquids. (2021). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 331, 115730.
  • Impactfactor. (2026). Nanoparticulate systems for poorly soluble drugs. Impactfactor.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Indian Journal of Pharmaceutical Sciences. (2022). Engineered Nanocrystals for Poorly Soluble Drug Delivery. Indian Journal of Pharmaceutical Sciences, 84(4), 789-801.
  • Acta Pharmaceutica Sinica B. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2535–2559.
  • Slideshare. (n.d.).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • NextSDS. (n.d.). Methyl 2-fluoro-3-[4-fluoro-3-(Methoxycarbonyl)
  • ResearchGate. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
  • Brieflands. (2021).
  • Expert Opinion on Drug Discovery. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 455-466.
  • ChemScene. (n.d.).
  • Reddit. (2022). How to tackle compound solubility issue. Reddit.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals.
  • ChemicalBook. (n.d.). Methyl 4-fluoro-3-(4-Methoxyphenyl)
  • AChemBlock. (2026).

Sources

Optimization

Reducing byproducts and impurities in Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate reactions

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically employs a Palladium-catalyzed cross-coupling reaction. Our goal is to provide you with in-depth, actionable insights to help you reduce byproducts and impurities, thereby improving yield and purity.

The construction of the biaryl scaffold in Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern pharmaceutical synthesis but is not without its challenges.[1][2][3] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems observed during the synthesis, providing explanations for the root causes and offering step-by-step solutions.

Question 1: My reaction yield is very low or I'm observing no product formation. What are the likely causes?

Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity and the integrity of your reagents.

  • Cause 1: Inactive Catalyst: The active form of the catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is not properly reduced in situ, or if the active Pd(0) is deactivated by oxygen, the catalytic cycle will not proceed.[2]

  • Solution:

    • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Pre-catalyst Activation: Some catalyst systems, especially those using bulky, electron-rich phosphine ligands, benefit from a pre-activation step. Heating the Pd source and ligand in the solvent for a short period before adding the substrates can ensure the formation of the active catalytic species.[3]

    • Check Reagent Quality: Use high-purity, anhydrous solvents and fresh reagents. Water can interfere with the base and the boronic acid.

  • Cause 2: Poor Choice of Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[4][5] An inappropriate base or solvent system can halt the reaction.

  • Solution:

    • Base Selection: For coupling aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃. The base must be sufficiently strong to facilitate the formation of the borate species, which is more reactive in the transmetalation step.[4]

    • Solvent System: A biphasic system (e.g., Toluene/Water or Dioxane/Water) is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[6] Ensure adequate stirring to maximize the interfacial area.

  • Cause 3: Challenging Substrates: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[7][8]

  • Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) center and promote the difficult oxidative addition of aryl chlorides.[2]

    • Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.

Question 2: My analysis (HPLC/GC-MS) shows a significant peak corresponding to the homocoupling of (4-fluoro-3-methoxyphenyl)boronic acid. How can I prevent this?

Answer: Homocoupling of the boronic acid (also known as Glaser coupling) is a common side reaction that forms a symmetrical biaryl byproduct—in this case, 4,4'-difluoro-3,3'-dimethoxy-1,1'-biphenyl.

  • Cause 1: Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid, often mediated by the palladium catalyst.

  • Solution:

    • Rigorous Degassing: As mentioned previously, meticulous deoxygenation of the reaction mixture is critical. Use freeze-pump-thaw cycles for maximum oxygen removal in sensitive reactions.

  • Cause 2: High Catalyst Loading or Temperature: Excessive catalyst concentration or prolonged reaction at high temperatures can sometimes favor side reactions like homocoupling.

  • Solution:

    • Optimize Catalyst Loading: While challenging substrates may require higher loadings, start with a lower catalyst concentration (e.g., 1-2 mol %) and incrementally increase if necessary.

    • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long heating times.

  • Cause 3: Base-Induced Decomposition: Certain bases can promote the decomposition of boronic acids, leading to homocoupling.

  • Solution:

    • Screen Bases: If homocoupling is a persistent issue, consider screening alternative bases. For instance, an organic base like triethylamine (TEA) in combination with an inorganic base might offer different reactivity.

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and boronic acid homocoupling.
Catalyst Loading 1-5 mol %Balances reaction rate with cost and potential side reactions.
Temperature 80-120 °CSufficient energy for oxidative addition of aryl chlorides.
Base K₃PO₄, Cs₂CO₃Strong bases are effective for activating boronic acids.[4]

Question 3: I am observing a significant amount of a byproduct identified as 3-fluoro-4-methoxyphenol. What is causing this?

Answer: The presence of 3-fluoro-4-methoxyphenol indicates that protodeboronation of your (4-fluoro-3-methoxyphenyl)boronic acid has occurred. This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.

  • Cause 1: Aqueous/Protic Conditions: The presence of water or other protic species, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the boronic acid back to the corresponding arene.

  • Solution:

    • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.

    • Minimize Water: While many Suzuki couplings use aqueous bases, use the minimum amount of water necessary to dissolve the base.

    • Boronate Esters: Consider using a boronate ester (e.g., the pinacol ester) instead of the boronic acid. Boronate esters are generally more stable towards protodeboronation and can be a highly effective alternative.[2]

  • Cause 2: Reaction Time and Temperature: Prolonged exposure to high temperatures can accelerate the rate of protodeboronation.

  • Solution:

    • Monitor Reaction Progress: Closely monitor the reaction. Once the starting aryl halide is consumed, work up the reaction promptly.

    • Temperature Optimization: Determine the minimum temperature required for an efficient reaction to minimize this and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate?

A1: The Suzuki-Miyaura cross-coupling reaction is the most robust and widely applied method for this transformation.[1][2] The recommended coupling partners are Methyl 3-bromo-2-fluorobenzoate and (4-fluoro-3-methoxyphenyl)boronic acid (or its pinacol ester). The bromo-substituted starting material is generally more reactive than the chloro-analogue, often allowing for milder reaction conditions.

Q2: How do I choose the optimal Palladium catalyst and ligand?

A2: The choice is critical and depends on the reactivity of your aryl halide.

  • For Aryl Bromides (e.g., Methyl 3-bromo-2-fluorobenzoate): A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ may be sufficient.

  • For Aryl Chlorides (e.g., Methyl 3-chloro-2-fluorobenzoate): These are more challenging substrates and require more sophisticated catalyst systems.[7] Highly active catalysts formed from a Pd(II) source (like Pd(OAc)₂) and a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) are recommended to facilitate the difficult oxidative addition step.[3][8]

Q3: Which analytical techniques are best for monitoring the reaction and assessing final product purity?

A3: A combination of techniques is essential for a complete picture of your reaction.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to resolve starting materials and the product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis.[9] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient can be used to determine the purity of the final product and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the two different fluorine atoms in the molecule.[9]

Q4: What are the key safety considerations for this reaction?

A4:

  • Palladium Catalysts: While used in small amounts, palladium compounds can be toxic and should be handled with care in a fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere.

  • Solvents: Solvents like dioxane and toluene have specific health and safety risks. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exotherms: Cross-coupling reactions can sometimes be exothermic.[10] When scaling up, it is crucial to monitor the internal temperature and ensure adequate cooling capacity to prevent a runaway reaction.

Visualizations and Diagrams

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Final Product) RedElim->Product Ar1X Ar¹-X (Methyl 3-bromo-2-fluorobenzoate) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ ((4-fluoro-3-methoxyphenyl)boronic acid) Ar2B->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Common Byproduct Formation Pathways

Byproduct_Formation Byproduct Formation Pathways cluster_main Main Reaction cluster_side Side Reactions BoronicAcid (4-fluoro-3-methoxyphenyl)B(OH)₂ Product Desired Product BoronicAcid->Product Suzuki Coupling Homocoupling Homocoupled Dimer BoronicAcid->Homocoupling O₂, Pd catalyst Protodeboronation Protodeboronated Arene (3-fluoro-4-methoxyphenol) BoronicAcid->Protodeboronation H₂O, Base, Heat ArylHalide Methyl 3-bromo-2-fluorobenzoate ArylHalide->Product

Caption: Key side reactions in the Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 3-bromo-2-fluorobenzoate (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Catalyst Addition: To the stirring suspension, add the Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol %) and the ligand if required.

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a hexane/ethyl acetate mixture.[11][12]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent.

Protocol 3: Purity Analysis by HPLC

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient system is recommended.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the final product in acetonitrile at approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine purity as a percentage.[9][13]

References

  • Pharmaceutical Technology. (2025). New Horizons for Cross-Coupling Reactions.
  • ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
  • RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • ACS Publications. (n.d.).
  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • PMC. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Benchchem. (2025). Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)
  • MDPI. (2024).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate Derivatives

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers engaged in the synthesis of complex biaryl compounds, specifically focusing on Methyl 2-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers engaged in the synthesis of complex biaryl compounds, specifically focusing on Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate and its derivatives. The synthesis of such molecules, typically via Suzuki-Miyaura cross-coupling, presents unique challenges due to the electronic and steric properties of the fluorinated and methoxy-substituted rings. Achieving high yield and purity is critically dependent on the precise control of reaction time and temperature.

This document moves beyond simple protocols to explain the underlying principles governing these parameters. Our goal is to empower you to troubleshoot effectively and rationally design your reaction optimizations. The palladium-catalyzed catalytic cycle, consisting of oxidative addition, transmetalation, and reductive elimination, is highly sensitive to thermal conditions.[1] Understanding this interplay is the key to success.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion of the aryl halide. What is the most likely cause related to temperature?

A: The most common cause for low conversion is insufficient thermal energy to overcome the activation barrier of the rate-limiting step, which is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The Methyl 2-fluoro-3-halobenzoate substrate is particularly challenging; the 2-fluoro substituent is electron-withdrawing, which can make the C-X bond stronger and the aryl ring less electron-rich, slowing the oxidative addition.

  • Causality: The reaction requires a certain amount of energy to initiate. If the temperature is too low, the catalytic cycle will not proceed at an appreciable rate.

  • Recommendation: A systematic increase in temperature is the first variable to explore. If you started at 80 °C, consider screening temperatures up to 110-120 °C, depending on the boiling point of your solvent.[2][3]

Q2: I'm observing significant formation of a homocoupled product from my boronic acid partner. How are time and temperature involved?

A: Boronic acid homocoupling (e.g., formation of 4,4'-difluoro-3,3'-dimethoxybiphenyl) is a common side reaction, often exacerbated by elevated temperatures and prolonged reaction times. This side reaction is typically promoted by the presence of oxygen and a base.[4]

  • Causality: Higher temperatures can accelerate this undesired pathway. Furthermore, if the primary cross-coupling reaction is slow or has stalled, the boronic acid remains in the reaction mixture for a longer period, increasing the probability of homocoupling.

  • Recommendation: First, ensure your reaction is under a rigorously inert atmosphere (Argon or Nitrogen).[5] If homocoupling persists, consider lowering the reaction temperature and monitoring the reaction closely to stop it once the desired product formation has plateaued, avoiding unnecessarily long reaction times.

Q3: What is the relationship between kinetic and thermodynamic control in this synthesis?

A: In this context, the desired biaryl product is the thermodynamically favored product. However, reaction conditions dictate the outcome.[6]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms fastest will dominate. If an undesired side reaction has a lower activation energy than the desired coupling, you may see side products form first.[7][8]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction system has enough energy to overcome higher activation barriers and equilibrate, favoring the most stable species, which should be your target molecule.[6][7]

  • The Challenge: Excessively high temperatures or long times, while favoring the thermodynamic product, can also provide enough energy for decomposition pathways (of catalyst, substrates, or product), which are also thermodynamically favorable. The goal is to find a "sweet spot" that allows the desired thermodynamic product to form efficiently without significant degradation.

Q4: How do I determine the optimal reaction time without compromising the yield?

A: The optimal reaction time is the point at which the concentration of your limiting reactant has stabilized at its minimum, and the concentration of your product is at its maximum. Running the reaction longer offers no benefit and increases the risk of side reactions like protodeboronation or product degradation. The only reliable way to determine this is through empirical reaction monitoring.

  • Recommendation: Set up the reaction and take small aliquots at regular intervals (e.g., every 1-2 hours). Quench the aliquot and analyze it by a suitable method like TLC, GC, or LC-MS. Plot the consumption of starting material and formation of product versus time. The optimal reaction time is when the product curve flattens.

Troubleshooting Guide: Temperature & Time

Issue / Observation Potential Cause & Scientific Rationale Recommended Action
1. Low Yield with Significant Unreacted Aryl Halide Insufficient Thermal Energy: The activation energy for the oxidative addition of the sterically hindered and electronically deactivated Methyl 2-fluoro-3-halobenzoate is not being met.Incrementally increase the reaction temperature by 10-15 °C. Consider switching to a higher-boiling solvent like dioxane or toluene if not already in use.[2]
2. Reaction Stalls After Initial Conversion Catalyst Decomposition: The reaction temperature is too high for the chosen catalyst/ligand system, leading to the formation of inactive palladium black. Bulky phosphine ligands can help stabilize the catalyst but still have thermal limits.[3]Lower the temperature by 10-20 °C and accept a longer reaction time. Alternatively, use a more robust pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst) designed for stability.[5]
3. Significant Protodeboronation of Boronic Acid Excessive Reaction Time/Temperature: The boronic acid is unstable under the reaction conditions (especially with aqueous base) for extended periods at high heat, leading to the C-B bond being cleaved and replaced by a C-H bond.Monitor the reaction more frequently and stop it upon completion. If the reaction is inherently slow, consider a stronger, non-aqueous base (e.g., Cs₂CO₃, K₃PO₄) to accelerate the transmetalation step, which may allow for a lower temperature or shorter time.[2][9]
4. Inconsistent Yields Between Seemingly Identical Runs Poor Heat Transfer/Temperature Control: A heating mantle or inconsistent stirring can create hot spots, leading to localized decomposition and variable results.Use a well-stirred oil bath or an aluminum heating block for uniform heat distribution. Ensure the reaction is stirring vigorously enough to maintain a homogeneous mixture.[5]

Workflow & Visualization

Logical Flow for Temperature & Time Optimization

The following diagram outlines a systematic approach to optimizing your reaction conditions, starting from a baseline experiment and adjusting based on the observed outcome.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Refinement Start Run Initial Rxn (e.g., 80-90°C, 12h) Monitor Monitor by TLC/GC/LC-MS after 12h Start->Monitor Outcome Analyze Outcome Monitor->Outcome LowConv < 70% Conversion of Limiting Reagent Outcome->LowConv Low Conversion SideProducts >10% Side Products (Homocoupling, Degradation) Outcome->SideProducts High Side Products GoodResult >70% Conversion & Clean Reaction Profile Outcome->GoodResult Good Result Action_IncreaseT Action: Increase Temp by 15°C (Max ~120°C) LowConv->Action_IncreaseT Action_DecreaseT Action: Decrease Temp by 15°C & Increase Time SideProducts->Action_DecreaseT Action_TimeStudy Action: Run Time Course Study (Sample every 2h) GoodResult->Action_TimeStudy Monitor_Again Monitor by TLC/GC/LC-MS Action_IncreaseT->Monitor_Again Re-run & Monitor Action_DecreaseT->Monitor_Again End Optimal Conditions Found Action_TimeStudy->End Monitor_Again->Outcome

Sources

Optimization

Overcoming steric hindrance in Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly congested biphenyl systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly congested biphenyl systems.

Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate presents a formidable synthetic challenge. The molecule features a C1 methyl ester, a C2 fluorine, and a bulky C3 aryl group. The C3-aryl group exerts a severe steric buttressing effect on the C2-fluoro atom, forcing it to physically shield the C1 carbonyl's Bürgi-Dunitz approach angle. Furthermore, the adjacent C3-aryl group creates a rotational barrier that blocks intermolecular nucleophilic attack at the C2 position.

This guide provides field-proven, self-validating troubleshooting strategies to bypass these steric walls for both ester hydrolysis and nucleophilic aromatic substitution (SNAr).

Part 1: Ester Hydrolysis (Nucleophilic Acyl Substitution)

FAQ 1: Why does standard LiOH/NaOH hydrolysis fail or cause degradation?

Causality: In aqueous or alcoholic mixtures, hydroxide ions exist within a large, tightly bound hydration sphere. This massive effective kinetic radius prevents the nucleophile from penetrating the steric cleft formed by the buttressed C2-fluoro group. Forcing the reaction with elevated temperatures often leads to unwanted side reactions, such as premature SNAr of the C2-fluorine or complete decarboxylation, rather than clean ester cleavage.

FAQ 2: How can I cleanly hydrolyze this hindered ester without harsh heating?

Solution: Transition to an anhydrous hydroxide equivalent, specifically Potassium Trimethylsilanolate (TMSOK) . Because the silicon-oxygen bond is highly polarized but lacks a hydrogen-bonding network, TMSOK acts as a highly active, 1[1]. Its small effective radius allows it to easily bypass the C2-fluoro shield and attack the carbonyl carbon at room temperature. Furthermore, TMSOK maintains 2[2], preventing competitive hydration side-reactions.

Protocol 1: Anhydrous Ester Cleavage using TMSOK

This protocol is a self-validating system: the generation of volatile TMS-OMe ensures the reaction is entropically driven to completion, and the specific acidic quench prevents product re-esterification.

  • Preparation: Flame-dry a Schlenk flask under argon. The strict absence of water is critical to prevent the formation of unreactive, hydrated KOH clusters.

  • Reagent Loading: Dissolve Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (1.0 eq) in anhydrous THF to a concentration of 0.1 M.

  • Nucleophile Addition: Add TMSOK (2.0 eq) in one rapid portion.

  • Reaction Monitoring: Stir at 25 °C for 2–4 hours. Monitor via LC-MS. You will observe the direct formation of the potassium carboxylate salt.

  • Workup: Quench the reaction strictly with 1M HCl to pH 3. Extract with EtOAc (3x). The byproduct (TMS-OMe) is highly volatile and is cleanly removed in vacuo, leaving the pure carboxylic acid.

Part 2: SNAr at the C2-Fluoro Position

FAQ 3: I am trying to displace the 2-fluoro group with an alkoxide/amine, but I get no conversion. Why?

Causality: While the C2-fluorine is electronically activated by the ortho-ester group, the adjacent C3-(4-fluoro-3-methoxyphenyl) group creates a massive steric wall. This out-of-plane biphenyl twist physically blocks the perpendicular trajectory required for the nucleophile to form the SNAr Meisenheimer intermediate.

FAQ 4: How can I overcome this barrier for SNAr etherification?

Solution: Switch from a standard intermolecular SNAr to a directed, intramolecular-like SNAr using 3[3]. By utilizing a magnesium counterion, the metal first coordinates to the oxygen of the C1 ester. This pre-reaction complex anchors the nucleophile and directs it precisely to the ortho-C2 position, overcoming the entropic penalty of the C3-aryl steric shield.

Protocol 2: Directed SNAr using Chloromagnesium Alkoxides
  • Alkoxide Generation: Under argon, dissolve the desired alcohol (1.2 eq) in anhydrous THF (0.2 M). Cool to 0 °C and dropwise add isopropylmagnesium chloride (iPrMgCl, 1.1 eq). Stir for 30 minutes to generate the chloromagnesium alkoxide.

  • Activation: Add TMEDA (1.2 eq). Causality note: TMEDA breaks up unreactive magnesium-alkoxide hexamers into highly reactive monomeric species.

  • Coupling: Add the Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (1.0 eq). Heat the mixture to 65 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to break the magnesium-ester chelate. Extract with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

Table 1: Comparison of Substitution Conditions for Hindered Biphenyl Benzoates

Reaction TypeReagent SystemSolventTemp (°C)Time (h)Yield (%)Primary Issue Overcome
Ester Hydrolysis LiOH·H₂O (3 eq)THF/MeOH/H₂O6024<10%Failed to penetrate hydration sphere
Ester Hydrolysis TMSOK (2 eq)Anhydrous THF253>90% Naked Nu⁻ bypasses buttressing effect
SNAr (C-O) NaOMe (3 eq)MeOH8048TraceBlocked by C3-aryl rotational barrier
SNAr (C-O) ROH + iPrMgCl + TMEDAAnhydrous THF651275-85% Mg-coordination overcomes entropic barrier

Process Visualizations

Workflow A Methyl 2-fluoro-3-(4-fluoro- 3-methoxyphenyl)benzoate B Target: Ester Cleavage A->B C Target: SNAr at C2-Fluoro A->C D Aqueous LiOH / NaOH (Avoid: Hydration Sphere Clash) B->D E Anhydrous TMSOK (Recommended: Naked Nucleophile) B->E F Standard Alkoxides / Heat (Avoid: Rotational Barrier) C->F G Chloromagnesium Alkoxides (Recommended: Directed Attack) C->G

Decision tree for functionalizing highly hindered biphenyl benzoates.

Mechanism cluster_0 Aqueous Pathway (Failed) cluster_1 Anhydrous Pathway (Success) Ester C1 Ester Steric Cleft OH OH⁻ (Hydrated) Ester->OH TMSOK TMSOK (Naked Nu⁻) Ester->TMSOK Clash Steric Clash OH->Clash Blocked Tetra Tetrahedral Intermediate TMSOK->Tetra Penetrates Prod Carboxylate Tetra->Prod Eliminates

Mechanistic divergence showing how naked nucleophiles bypass steric clefts.

References

  • Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids Croatica Chemica Acta / ResearchGate[Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides Journal of the American Chemical Society[Link]

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters ACS Catalysis[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Long-Term Storage of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this portal to move beyond basic safety data sheets. Here, we dissect the specific physicochemical vulnerabilities of Methyl 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this portal to move beyond basic safety data sheets. Here, we dissect the specific physicochemical vulnerabilities of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate to provide a self-validating framework for long-term stability in drug development workflows.

While the incorporation of fluorine in this biphenyl scaffold dramatically improves its metabolic stability and impedes oxidative attack by cytochrome P450 enzymes in vivo[1], its in vitro storage profile is dictated by the thermodynamic vulnerability of its methyl ester moiety.

Troubleshooting & FAQs: The Causality of Degradation

Q1: My HPLC analysis shows a new polar peak forming after 3 months of storage. What is the degradation product? A: This is almost certainly 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid. The methyl ester group is the thermodynamic weak point of this molecule. If the relative humidity in your storage environment exceeds 60%, trace moisture will drive ester hydrolysis[2]. This reaction is autocatalytic if trace acidic impurities remain from the initial synthesis. Resolution: Always store the compound in a strictly desiccated environment and validate moisture levels before sealing.

Q2: Why does the compound exhibit slight yellowing when left on the benchtop for extended periods? A: While the fluorinated biphenyl core is highly stable due to the strong aromatic C-F bonds[3], the electron-donating methoxy (-OCH₃) group makes the adjacent aromatic ring susceptible to photo-oxidation. UV light generates reactive oxygen species (ROS) that can attack the electron-rich positions of the ring, forming quinone-like byproducts. Resolution: Handle under amber lighting or use actinic glass containers to block UV radiation.

Q3: Does the fluorine substitution require special handling compared to non-fluorinated biphenyls? A: Chemically, the C-F bond is exceptionally strong, providing excellent stability against thermal degradation[3]. However, the high electronegativity of the fluorine atoms significantly increases the compound's lipophilicity and alters its solubility profile[4]. It may precipitate out of cold aqueous-organic mixtures faster than expected during workups.

Quantitative Stability Data

To assist in your formulation and storage planning, the following table summarizes the accelerated degradation profile of the compound under various environmental stressors.

Table 1: Accelerated Degradation Profile & Causality

Storage ConditionTimepointPurity (LC-MS)Primary Degradant IdentifiedCausality / Mechanism
-20°C, Argon, Dark 6 Months>99.5%NoneOptimal conditions; lower temperatures exponentially decrease the kinetic energy available for degradation[2].
25°C, 60% RH, Dark 3 Months94.2%Carboxylic AcidEster hydrolysis driven by ambient moisture and nucleophilic attack[2].
25°C, Ambient, UV 1 Month88.7%Quinone derivativesPhoto-oxidation of the electron-rich methoxy-aromatic ring.
40°C, 75% RH, Dark 1 Month81.5%Carboxylic AcidAccelerated thermal hydrolysis due to high humidity and heat[2].

Self-Validating Experimental Protocol: Anaerobic Aliquoting & Storage

To ensure absolute trustworthiness in your storage workflow, do not simply follow steps—validate them. This protocol incorporates internal checks to guarantee the integrity of the fluorinated ester.

Objective: Prevent ester hydrolysis and photo-oxidation during long-term storage. Self-Validation Metric: Post-aliquoting Karl Fischer (KF) titration of a blank control vial must read <50 ppm water; initial LC-MS purity must match the >99.5% baseline.

Step 1: Environmental Equilibration

  • Action: Transfer the bulk container into a controlled glovebox purged with Argon.

  • Causality: Oxygen exposure leads to oxidation of the intermediate[2]. Argon is heavier than Nitrogen and provides a superior, denser blanket against oxygen and moisture ingress, protecting the methoxy-substituted ring.

Step 2: Desiccant Pre-treatment

  • Action: Place activated molecular sieves (3Å) in the secondary storage containers. Run a KF titration on the glovebox atmosphere to confirm <50 ppm moisture.

  • Causality: High humidity levels promote rapid hydrolysis of the ester[2]. Validating the environment ensures the thermodynamic trigger for degradation is absent.

Step 3: Aliquoting into Actinic Vials

  • Action: Weigh the compound into amber glass vials (Class A).

  • Causality: Amber glass blocks UV radiation, preventing photolytic degradation pathways that cause yellowing or radical formation on the biphenyl core.

Step 4: Cryogenic Sealing & Storage

  • Action: Seal vials with PTFE-lined caps, wrap with Parafilm, and store at -20°C or lower[2].

  • Causality: Storing at -20°C slows down chemical reactions and reduces the risk of degradation[2]. The PTFE liner prevents plasticizer leaching, which is a common issue when storing highly lipophilic fluorinated compounds.

Workflow Visualization

The following diagram maps the logical relationship between storage handling, environmental stressors, and the resulting degradation pathways.

StabilityWorkflow Start Compound Receipt Fluorinated Biphenyl Ester GloveBox Inert Atmosphere Handling (Argon Glovebox) Start->GloveBox Aliquoting Aliquoting into Amber Glass Vials GloveBox->Aliquoting Hydrolysis Moisture Exposure (Ester Hydrolysis) GloveBox->Hydrolysis High Humidity (>60%) Storage Long-Term Storage (-20°C, Desiccated) Aliquoting->Storage Oxidation Light/O2 Exposure (Photodegradation) Aliquoting->Oxidation UV Light / Oxygen Analysis LC-MS / HPLC Stability Pulls (1, 3, 6 mo) Storage->Analysis Hydrolysis->Analysis Oxidation->Analysis

Accelerated Stability Testing & Degradation Monitoring Workflow

References

  • [2] Title: How to ensure the stability of fluorinated pharmaceutical intermediates during storage? | Source: SinoShiny | URL: [Link]

  • [4] Title: Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Source: PubMed (Bioorganic & Medicinal Chemistry Letters) | URL: [Link]

  • [3] Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers | Source: PMC (National Institutes of Health) | URL: [Link]

  • [1] Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | Source: MDPI (Catalysts) | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Fluorination in Drug Design: Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate vs. Standard Biphenyl Intermediates

The biphenyl scaffold is a ubiquitous structural motif in medicinal chemistry, forming the backbone of numerous blockbuster therapeutics. However, standard, unfunctionalized biphenyls frequently suffer from two critical...

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Author: BenchChem Technical Support Team. Date: March 2026

The biphenyl scaffold is a ubiquitous structural motif in medicinal chemistry, forming the backbone of numerous blockbuster therapeutics. However, standard, unfunctionalized biphenyls frequently suffer from two critical liabilities: rapid phase I metabolism (specifically cytochrome P450-mediated hydroxylation) and poor aqueous solubility due to their planar, highly conjugated nature.

To overcome these "flatland" challenges, modern drug discovery relies heavily on precision-fluorinated building blocks[1]. This guide provides an in-depth technical comparison between standard biphenyl intermediates and Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate [2], a highly specialized difluorinated intermediate. By examining the mechanistic causality behind its performance, we demonstrate why strategic fluorination is essential for optimizing pharmacokinetics and target selectivity.

Mechanistic Rationale: The Causality of Precision Fluorination

The superiority of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate over its non-fluorinated counterparts is not coincidental; it is governed by strict stereoelectronic principles.

A. Metabolic Shielding via the Para-Fluorine

Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings, preferentially oxidizing the para position relative to activating groups (such as the methoxy group on this scaffold). By installing a fluorine atom at the 4-position (4-fluoro), this metabolically labile site is physically and electronically blocked[3]. The exceptionally high bond dissociation energy of the C-F bond (98–115 kcal/mol) prevents the hydrogen abstraction step required for CYP-mediated hydroxylation, dramatically extending the molecule's half-life[4].

B. Conformational Locking via the Ortho-Fluorine

Standard biphenyls tend to adopt a nearly planar conformation, which promotes π-π stacking, leading to aggregation and poor solubility. The installation of a fluorine atom at the 2-position (2-fluoro) on the benzoate ring creates severe steric repulsion with the ortho-hydrogens of the adjacent methoxyphenyl ring. This forces the biphenyl system out of coplanarity into a twisted dihedral angle. This induced three-dimensionality (increased Fsp3-like character) disrupts crystal lattice packing, thereby enhancing aqueous solubility and reducing promiscuous off-target binding[1].

CYP450_Metabolism Std Standard Biphenyl (Planar, Unshielded) CYP CYP450 Oxidation Std->CYP Degrad Rapid Clearance (Hydroxylation) CYP->Degrad Stable Metabolic Resistance (Prolonged t1/2) CYP->Stable Fluoro Fluorinated Biphenyl (Twisted, Shielded) Fluoro->CYP Steric/Electronic Blockade

CYP450 Metabolic Blocking Pathway: Standard vs. Fluorinated Biphenyls.

Comparative Performance Data

The following table synthesizes the quantitative advantages of utilizing the difluorinated intermediate compared to a standard, non-fluorinated equivalent (e.g., Methyl 3-(3-methoxyphenyl)benzoate).

ParameterStandard Biphenyl IntermediateMethyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoateCausality / Mechanism
Structural Conformation Planar (~0-15° dihedral twist)Twisted (>45° dihedral twist)Ortho-fluorine steric clash restricts free rotation.
In Vitro t1/2 (HLM) ~15 - 25 minutes> 120 minutesPara-fluorine blocks CYP450 hydroxylation[5].
Intrinsic Clearance ( CLint​ ) High (> 50 μL/min/mg)Low (< 10 μL/min/mg)Lower HOMO energy reduces oxidative susceptibility.
Lipophilicity (LogD at pH 7.4) ~3.5~3.8Fluorine's low polarizability finely tunes lipophilicity.
Solubility (Aqueous) Poor (Aggregation risk)Moderate to GoodDisruption of π-π stacking due to twisted geometry.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify success at every stage.

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the gold standard for synthesizing biphenyl derivatives[6]. However, the ortho-fluorine on the aryl halide creates steric hindrance. We utilize Pd(dppf)Cl2​ because its large bite angle facilitates both oxidative addition and reductive elimination despite the steric bulk.

Step-by-Step Methodology:

  • Preparation & Degassing: In a rigorously degassed Schlenk flask, combine Methyl 3-bromo-2-fluorobenzoate (1.0 eq) and 4-fluoro-3-methoxyphenylboronic acid (1.2 eq)[7]. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the Pd(0) active species.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq) and anhydrous K2​CO3​ (2.0 eq). Causality: The inorganic base coordinates with the boronic acid, forming a reactive, electron-rich boronate complex essential for transmetalation.

  • Solvent System: Suspend the mixture in a 4:1 solution of 1,4-Dioxane and H2​O . Causality: Water is strictly required to dissolve the base and facilitate the transmetalation transition state.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol validates itself when the distinct 1:1 isotopic doublet of the brominated starting material disappears, replaced by the unified [M+H]+ mass peak of the target fluorinated biphenyl.

Suzuki_Workflow Reagents Aryl Bromide + Boronic Acid (Fluorinated Precursors) Catalyst Pd(dppf)Cl2 / K2CO3 Transmetalation Cycle Reagents->Catalyst Product Target Biphenyl (C-C Bond Formation) Catalyst->Product Validate LC-MS Validation (Isotope Pattern Tracking) Product->Validate

Self-Validating Suzuki-Miyaura Workflow for Fluorinated Biphenyl Synthesis.
Protocol B: In Vitro Metabolic Stability (Human Liver Microsome Assay)

This assay quantifies the metabolic resistance conferred by the fluorinated building block.

Step-by-Step Methodology:

  • Incubation Setup: Incubate the test compound (1 μM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in a 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle.

  • Time-Course Quenching: At specific intervals (0, 15, 30, 60, 120 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile.

  • Self-Validation (Internal Standard): The quench solution must contain a known concentration of an internal standard (e.g., Tolbutamide). Causality: The internal standard validates the extraction efficiency; if the standard's peak area fluctuates wildly across time points, the extraction is flawed, and the data is voided.

  • Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

References

  • Source: researchgate.
  • Source: nih.
  • Source: ucd.
  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Source: apolloscientific.co.
  • Title: Methyl 2-fluoro-3-(4-fluoro-3-Methoxyphenyl)
  • Source: tcichemicals.

Sources

Comparative

Validation of HPLC-UV Assay for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate Quantification: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, halogenated bi-aryl scaffolds, the analytical control of synthetic intermediates becomes a critical driver of final Active Pharmaceutical Ingredient (API) purity....

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, halogenated bi-aryl scaffolds, the analytical control of synthetic intermediates becomes a critical driver of final Active Pharmaceutical Ingredient (API) purity. Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (Molecular Formula: C15​H12​F2​O3​ ) is a classic product of Suzuki-Miyaura cross-coupling, featuring a highly conjugated bi-aryl system, two fluorine substitutions, and a methyl ester.

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checkbox, but as the engineering of a self-validating system. Every parameter—from mobile phase pH to detection wavelength—must be justified by the physicochemical reality of the analyte. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities and provides a comprehensive, ICH Q2(R2)-compliant validation protocol for the quantification of this specific intermediate[1][2].

Analytical Strategy: Causality & Method Selection

When quantifying a bi-aryl intermediate like Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, analysts typically choose between HPLC-UV, Ultra-Performance Liquid Chromatography (UPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][4].

The Causality Behind the Choice: While LC-MS/MS is the gold standard for trace-level bioanalysis and genotoxic impurity profiling due to its ultra-high sensitivity and mass-based selectivity[4][5], it is often over-engineered and cost-prohibitive for bulk intermediate release testing. The target molecule possesses an extended π -conjugated bi-aryl system and an ester chromophore, resulting in strong π→π∗ transitions. This makes UV detection (specifically at 254 nm) highly sensitive and robust. HPLC-UV provides the optimal balance of precision, operational simplicity, and linear dynamic range required for assaying reaction yields and bulk purity[3][6].

Comparative Performance Matrix

The following table summarizes the objective performance metrics of these three techniques when applied to pharmaceutical intermediate quantification:

Performance MetricHPLC-UV (Proposed)UPLC-UVLC-MS/MS (ESI-MRM)
Sensitivity (LOQ) ~0.1 – 0.5 µg/mL~0.05 – 0.1 µg/mL~1 – 10 ng/mL
Selectivity Moderate (Relies on baseline chromatographic resolution)High (Superior peak capacity and theoretical plates)Ultra-High (Relies on specific precursor/product ion transitions)
Linear Dynamic Range 3 – 4 orders of magnitude3 – 4 orders of magnitude2 – 3 orders of magnitude (Prone to detector saturation)
Throughput (Run Time) 10 – 15 min3 – 5 min2 – 5 min
Matrix Interference Susceptible to co-eluting UV-active speciesLess susceptible due to higher resolutionHighly resistant; though susceptible to ion suppression
Primary Application Bulk purity, routine release testing, yield calculation High-throughput in-process control (IPC)Trace impurity profiling, genotoxins, bioanalysis

ICH Q2(R2) Validation Framework

A robust analytical procedure must be self-validating. We align our methodology with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure development and validation[1][7]. The logical interdependencies of the validation parameters are mapped below.

ValidationLogic Method HPLC-UV Method Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate Spec Specificity (No Matrix Interference) Method->Spec Lin Linearity & Range (R² ≥ 0.999, 25-150%) Method->Lin Acc Accuracy (98-102% Recovery) Method->Acc Prec Precision (%RSD ≤ 2.0%) Method->Prec Blank Blank & Placebo Evaluation Spec->Blank Calib 5-Point Calibration Curve Lin->Calib Spike Triplicate Spiking (50%, 100%, 150%) Acc->Spike Repeat Intra-day & Inter-day Analysis Prec->Repeat Calib->Spike Quantifies

Logical workflow of ICH Q2(R2) analytical method validation parameters and their interdependencies.

Experimental Protocol: Self-Validating HPLC-UV Workflow

The following protocol details the exact conditions and validation steps required to quantify Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate.

Chromatographic Conditions & Mechanistic Justification
  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Elution Program: Isocratic 60% B / 40% A for 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Mechanistic Causality: Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate is a neutral, lipophilic molecule. Acetonitrile is selected over methanol due to its lower viscosity and superior mass transfer properties, yielding sharper peaks. While the target analyte lacks ionizable basic centers, 0.1% TFA is added to the aqueous phase to maintain a low pH (~2.0). This suppresses the ionization of any acidic trace impurities (such as unreacted boronic acids or hydrolyzed benzoic acid derivatives), ensuring they co-elute predictably and do not exhibit peak tailing secondary to residual silanol interactions on the C18 stationary phase.

Step-by-Step Validation Execution

Step 1: System Suitability Testing (SST) A method must prove its fitness before generating reportable data[2].

  • Inject the working standard solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be 2.0%. The USP tailing factor ( Tf​ ) must be 1.5, and theoretical plates ( N ) must be 5000.

Step 2: Specificity

  • Inject a diluent blank (60:40 Acetonitrile:Water).

  • Inject a synthetic mixture containing the target analyte and known starting materials (e.g., methyl 3-bromo-2-fluorobenzoate and 4-fluoro-3-methoxyphenylboronic acid).

  • Acceptance Criteria: No interfering peaks from the blank should elute at the retention time of the target analyte. The resolution ( Rs​ ) between the target analyte and the nearest eluting impurity must be 2.0.

Step 3: Linearity and Range

  • Prepare calibration standards at six concentration levels: 25%, 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL)[7].

  • Inject each standard in triplicate. Plot the peak area against the known concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should not exceed 2.0% of the response at the 100% level.

Step 4: Accuracy (Recovery)

  • Prepare spiked samples by adding known amounts of the reference standard to a synthetic reaction matrix at three levels: 50%, 100%, and 150% of the nominal concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Acceptance Criteria: The mean recovery for each concentration level must fall between 98.0% and 102.0%, confirming the absence of matrix effects[8].

Step 5: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare six independent sample solutions at the 100% concentration level (100 µg/mL) and analyze them on the same day by the same analyst.

  • Intermediate Precision: Have a second analyst prepare six new independent solutions on a different day, using a different HPLC system and a different column lot[9].

  • Acceptance Criteria: The %RSD for the calculated assay values must be 2.0% for both repeatability and intermediate precision datasets.

Conclusion

For the quantification of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, HPLC-UV provides the most pragmatic balance of analytical rigor and operational efficiency. While LC-MS/MS remains indispensable for characterizing unknown degradants or quantifying trace genotoxins, a well-engineered, ICH-validated HPLC-UV method delivers the robust precision required for routine intermediate release, ensuring downstream API integrity.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • International Journal of Scientific Research and Technology (IJSRT). "Comparative Study of UV And HPLC Methods for Estimation of Drug." IJSRT Journal, October 2025. Available at:[Link]

Sources

Validation

A Comparative Guide to Validating the Mass Spectrometry Fragmentation Pattern of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. For molecules such as Methyl 2-fluoro-3-(4-fluoro-3-methoxyphen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. For molecules such as Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, a compound with potential applications stemming from its substituted benzophenone framework, mass spectrometry (MS) serves as a critical analytical tool. This guide provides an in-depth comparison of methodologies to validate its mass spectrometry fragmentation pattern, ensuring data integrity and confidence in structural assignments. We will explore the predicted fragmentation pathways, outline a comprehensive validation workflow, and compare these against alternative analytical techniques.

Theoretical Fragmentation Profile: Predicting the Molecular Breakdown

The structure of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate presents several likely pathways for fragmentation under typical mass spectrometry conditions, such as Collision-Induced Dissociation (CID).[1][2] Understanding these predicted cleavages is the first step in validating an experimental spectrum. The molecular ion ([M+H]⁺) is expected to have a mass-to-charge ratio (m/z) of approximately 279.07.

Key Predicted Fragmentation Pathways:

  • Loss of the Methyl Ester Group: A primary and highly probable fragmentation involves the cleavage of the ester moiety. This can occur in two main ways:

    • Loss of a Methoxy Radical (•OCH₃): This would result in a fragment ion with an m/z of approximately 248. This is a common fragmentation pattern for methyl esters.[3]

    • Loss of the Entire Carbomethoxy Group (•COOCH₃): This cleavage would yield a fragment at an m/z of around 220.

  • Cleavage at the Benzophenone Core: The bond connecting the two phenyl rings is another potential site of fragmentation. This could lead to fragments representing each of the substituted rings.

    • Formation of the 2-fluoro-benzoyl cation: This would produce a fragment at an m/z of approximately 123.

    • Formation of the 4-fluoro-3-methoxyphenyl cation: This would result in a fragment at an m/z of roughly 141.

  • Secondary Fragmentations: Further fragmentation of the primary ions can also be anticipated. For instance, the 4-fluoro-3-methoxyphenyl cation (m/z 141) could lose a methyl radical (•CH₃) to form a fragment at m/z 126, or lose carbon monoxide (CO) to produce a fragment at m/z 113. Aromatic compounds are known for their stable molecular ions, but these subsequent fragmentations provide deeper structural confirmation.[4]

Predicted Fragmentation Diagram

G M [M+H]⁺ m/z 279 F1 [M - •OCH₃]⁺ m/z 248 M->F1 -•OCH₃ F2 [M - •COOCH₃]⁺ m/z 220 M->F2 -•COOCH₃ F3 [2-fluoro-benzoyl]⁺ m/z 123 M->F3 Cleavage F4 [4-fluoro-3-methoxyphenyl]⁺ m/z 141 M->F4 Cleavage F5 [F4 - •CH₃]⁺ m/z 126 F4->F5 -•CH₃ F6 [F4 - CO]⁺ m/z 113 F4->F6 -CO

Caption: Predicted fragmentation pathway for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate.

Experimental Validation: A Step-by-Step Protocol

The core of this guide is a robust, self-validating experimental protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides not only the mass of the parent ion but also the fragmentation pattern, which is crucial for structural elucidation.[5]

Objective: To acquire and validate the MS/MS fragmentation pattern of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system is recommended for accurate mass measurements.[6]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in appropriate solvent (e.g., Methanol/Water) LC1 Inject sample onto a C18 column Prep1->LC1 Prep2 Prepare serial dilutions for calibration curve LC2 Gradient elution with water and acetonitrile (with 0.1% formic acid) MS1 Electrospray Ionization (ESI) in positive ion mode LC2->MS1 MS2 MS1 Scan: Detect precursor ion (m/z 279) MS1->MS2 MS3 MS/MS Scan: Isolate and fragment precursor ion (CID) MS2->MS3 MS4 Detect product ions MS3->MS4 Data1 Compare experimental fragments to predicted pattern MS4->Data1 Data2 Confirm accurate mass of all major ions Data1->Data2 Data3 Database search (if applicable) Data2->Data3

Caption: General workflow for LC-MS/MS analysis.

Detailed Method Parameters:

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good separation for compounds of this polarity.
Mobile Phase A Water + 0.1% Formic AcidAcid improves protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesEnsures elution of the compound with good peak shape.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Ionization Mode Positive Electrospray (ESI)The ester and methoxy groups are readily protonated.
MS1 Scan Range m/z 100-500To detect the precursor ion.
Collision Energy (CID) 20-40 eV (ramped)A range of energies ensures the generation of a rich fragmentation spectrum.[1]
MS/MS Scan Range m/z 50-300To detect the expected product ions.
Data Interpretation and Comparison

The validation process hinges on a direct comparison between the predicted and experimentally observed fragmentation patterns.

Table 1: Comparison of Predicted vs. Experimental Mass Spectrometry Data

Predicted IonPredicted m/zObserved m/zMass Accuracy (ppm)Proposed Fragmentation
[M+H]⁺279.0714Enter Experimental ValueCalculateProtonated molecular ion
[M - •OCH₃]⁺248.0608Enter Experimental ValueCalculateLoss of the methoxy radical from the ester
[M - •COOCH₃]⁺220.0659Enter Experimental ValueCalculateLoss of the carbomethoxy group
[C₇H₄FO]⁺123.0246Enter Experimental ValueCalculate2-fluoro-benzoyl cation
[C₇H₆FO]⁺141.0397Enter Experimental ValueCalculate4-fluoro-3-methoxyphenyl cation

A high degree of correlation between the predicted and observed m/z values, with high mass accuracy (typically <5 ppm), provides strong evidence for the proposed structure.

Alternative and Complementary Validation Techniques

While MS/MS is a powerful tool for structural elucidation, relying on a single technique is not always sufficient, especially in regulated environments.[7] Comparing the MS data with orthogonal analytical methods provides the highest level of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the gold standard for de novo structure elucidation.[8][9] It provides detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: Would confirm the number and connectivity of protons, including the characteristic shifts of the aromatic protons and the methyl ester protons.[10][11][12]

  • ¹³C NMR: Would show the number of unique carbon environments, confirming the presence of the carbonyl carbon and the substituted aromatic carbons.

  • ¹⁹F NMR: Would be particularly useful for this molecule, confirming the presence and chemical environment of the two fluorine atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, providing an unambiguous structural assignment.

Reference Standard Comparison:

The most straightforward validation method is to compare the experimental data with that of a certified reference standard.[13][14][15] This involves analyzing the reference standard under the exact same LC-MS/MS conditions and comparing the retention time and fragmentation spectra. An exact match provides definitive confirmation of the compound's identity.[16]

Conclusion

Validating the mass spectrometry fragmentation pattern of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate requires a multi-faceted approach. It begins with a theoretical prediction of fragmentation pathways based on fundamental chemical principles. This is followed by rigorous experimental verification using high-resolution tandem mass spectrometry. Finally, for the highest level of scientific integrity, the MS data should be corroborated with orthogonal techniques like NMR spectroscopy or by direct comparison to a certified reference standard. This comprehensive validation strategy ensures the accuracy and reliability of the structural assignment, a critical requirement for researchers, scientists, and drug development professionals.

References

  • Tandem Mass Spectrometry (MS/MS) - MagLab. (2023, August 8). Retrieved from [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of The Association of Physicians of India, 63(4), 53-58. Retrieved from [Link]

  • Why Mass Spectrometry Reference Standards Ensure Accuracy. (2025, August 6). IROA Technologies. Retrieved from [Link]

  • Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. (2023, November 30). Longdom Publishing. Retrieved from [Link]

  • Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity? (2025, March 7). Lab Manager. Retrieved from [Link]

  • Tandem Mass Spectrometry (MS/MS) for Determination of Architecture of Synthetic Polymers. (n.d.). IdeaExchange@UAkron. Retrieved from [Link]

  • Go, Y. M., Walker, D. I., Liang, Y., Uppal, K., Soltow, Q. A., & Jones, D. P. (2015). Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. Toxicology reports, 2, 1336–1344. [Link]

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mass Spectrometry Standards for Reliable Analytical Results. (2026, January 15). IROA Technologies. Retrieved from [Link]

  • Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. (2011). Journal of the American Society for Mass Spectrometry, 22(9), 1509–1521. [Link]

  • Uppal, K., Walker, D. I., & Jones, D. P. (2017). Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics. Analytical chemistry, 89(3), 1953–1960. [Link]

  • Gessner, G., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of Mass Spectrometry, 42(8), 995-1006.
  • da Silva, G. F., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(6), 589-594.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 14(3).
  • Benzophenone 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd. Retrieved from [Link]

  • Gessner, G., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Rapid Communications in Mass Spectrometry, 21(15), 2465-2474.
  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. (2017). Journal of the Mass Spectrometry Society of Japan, 65(3), 103-109.
  • NMR Analysis of Substituted Benzophenones. (2014, March 9). Oregon State University. Retrieved from [Link]

  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 388-392.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). Molecules, 28(18), 6524. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2009). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Current Organic Chemistry, 13(10), 984-1011.
  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • IR and H-NMR analysis of benzophenone. (2020, May 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Figure 3. Mass spectrometry-based structure elucidation. Fragmentation... (n.d.). ResearchGate. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Mass spectra of fluorocarbons. (1951). Journal of Research of the National Bureau of Standards, 47(2), 128-134.
  • GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Whitman People. Retrieved from [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary. (2014). Journal of the American Society for Mass Spectrometry, 25(10), 1778–1785. [Link]

Sources

Comparative

A Guide to Assessing the Reproducibility of Novel Chemical Entities in High-Throughput Screening: A Case Study of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical issue of reproducibility in high-throughput screening (HTS). While direct comp...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical issue of reproducibility in high-throughput screening (HTS). While direct comparative experimental data for every novel compound is not always available, the principles and methodologies outlined here will enable a robust evaluation. We will use Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate (CAS 1381944-46-2), a representative fluorinated biphenyl compound, as a central case study to illustrate these concepts.

Introduction: The Imperative of Reproducibility in HTS

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify potential therapeutic leads.[1] However, the value of HTS data is fundamentally dependent on its reproducibility.[2] A lack of consistency between experimental runs can lead to the pursuit of false positives or the dismissal of promising candidates, wasting significant time and resources.[3] Therefore, a rigorous assessment of a novel compound's performance and the reproducibility of its effects in an HTS assay is not just a quality control measure; it is a scientific necessity.

This guide will delve into the key aspects of evaluating a novel chemical entity, from its synthesis and physicochemical properties to the design and validation of a robust HTS assay. We will explore how to quantify reproducibility and how structural modifications can impact a compound's behavior in a screening context.

Synthesis and Physicochemical Profile of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate

A plausible synthetic route for Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between aryl halides and boronic acids to create biphenyl structures.[4][5] This would be followed by a Williamson ether synthesis to introduce the methoxy group.

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Williamson Ether Synthesis A Methyl 2-fluoro-3-bromobenzoate C Methyl 2-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzoate A->C Pd Catalyst, Base B 4-fluoro-3-hydroxyphenylboronic acid B->C D Methyl 2-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzoate F Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate D->F Base (e.g., K2CO3) E Methyl Iodide (CH3I) E->F

Caption: Plausible two-step synthesis of the target compound.

The physicochemical properties of a compound are critical determinants of its behavior in a biological assay. The presence of fluorine and methoxy groups on the biphenyl scaffold of our target compound will significantly influence its characteristics.

PropertyPredicted Influence of Functional GroupsRationale
Lipophilicity (LogP) Moderately highThe biphenyl core is lipophilic. A single fluorine atom can slightly increase lipophilicity, while the methoxy group can either increase or decrease it depending on the overall molecular context.[6][7]
Metabolic Stability EnhancedThe carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, potentially blocking sites of metabolic oxidation.[8][9]
Binding Affinity Potentially enhancedFluorine's high electronegativity can alter the electronic distribution of the molecule, leading to more favorable interactions with a biological target.[10][11]
Aqueous Solubility Low to moderateThe oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which may slightly improve aqueous solubility compared to a non-methoxylated analog.[12]
Conformation InfluencedThe presence of fluorine can influence the preferred conformation of the molecule due to steric and electronic effects, which can be critical for receptor binding.[10]

A Framework for HTS Assay Design and Execution

To evaluate the reproducibility of Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate, we will design a hypothetical HTS assay. Given that biphenyl scaffolds are common in inhibitors of protein-protein interactions (PPIs), we will use an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to screen for inhibitors of a hypothetical PPI.[13][14]

AlphaScreen technology is a bead-based, non-radioactive, homogeneous assay platform well-suited for HTS.[15][16] It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a biological interaction, generating a luminescent signal.[17]

cluster_workflow HTS Experimental Workflow A Reagent Preparation: - Protein A (biotinylated) - Protein B (His-tagged) - Streptavidin Donor Beads - Ni-NTA Acceptor Beads - Assay Buffer B Compound Dispensing: - Dispense test compounds (including target compound and controls) into 384-well plates A->B C Protein & Bead Addition: - Add Protein A and Protein B - Add Donor and Acceptor beads B->C D Incubation: - Incubate plates in the dark at room temperature C->D E Signal Detection: - Read plates on an AlphaScreen-compatible plate reader D->E F Data Analysis: - Calculate Z'-factor - Identify hits E->F

Caption: High-level workflow for the AlphaScreen HTS assay.

Experimental Protocol: AlphaScreen PPI Inhibition Assay

This protocol is designed for a 384-well plate format.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.1% BSA).

    • Protein A (Biotinylated): Dilute to a final concentration of 20 nM in Assay Buffer.

    • Protein B (His-tagged): Dilute to a final concentration of 20 nM in Assay Buffer.

    • AlphaScreen Beads: Reconstitute Streptavidin Donor and Ni-NTA Acceptor beads according to the manufacturer's instructions to a final concentration of 20 µg/mL each in Assay Buffer. Note: Protect beads from light.

  • Assay Procedure:

    • Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds (dissolved in DMSO) into the appropriate wells of a 384-well assay plate. Include positive controls (a known inhibitor or no Protein A) and negative controls (DMSO vehicle).

    • Protein A Addition: Add 5 µL of the 20 nM biotinylated Protein A solution to all wells.

    • Protein B Addition: Add 5 µL of the 20 nM His-tagged Protein B solution to all wells except the positive control wells (add 5 µL of Assay Buffer instead).

    • Incubation 1: Gently mix the plate and incubate for 30 minutes at room temperature.

    • Bead Addition: In a darkened room, add 10 µL of the combined AlphaScreen bead solution to all wells.

    • Incubation 2: Seal the plate and incubate for 1 hour at room temperature in the dark.

    • Signal Reading: Read the plate on an AlphaScreen-compatible reader (e.g., PerkinElmer EnVision).

Quantifying Reproducibility: Assay Validation

Before screening a large library, the assay must be validated to ensure it is robust and reproducible.[18] The most widely accepted statistical parameter for this is the Z'-factor.[19]

The Z'-factor is a measure of the statistical effect size of the assay and reflects both the dynamic range of the signal and the data variation.[20][21]

Z'-factor Formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Interpretation of Z'-factor Values: [1]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Assay Validation Protocol

A typical validation involves running the assay over multiple days with control plates to assess both intra- and inter-day variability.[22]

  • Plate Setup: Prepare nine 384-well plates. On each plate, alternate columns with positive controls (e.g., no Protein B, resulting in low signal) and negative controls (DMSO vehicle, resulting in high signal).

  • Execution: Run three plates on three separate days.

  • Data Analysis: Calculate the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (CV%) for each plate and for each day.

Hypothetical Validation Data Summary
ParameterDay 1 (Average)Day 2 (Average)Day 3 (Average)Overall AverageAcceptance Criteria
Z'-factor 0.780.810.750.78> 0.5
Signal Window (S/B) 12.513.111.912.5> 10
CV% (Negative Control) 4.2%3.9%4.5%4.2%< 10%
CV% (Positive Control) 5.1%4.8%5.5%5.1%< 10%

These hypothetical data would indicate a highly robust and reproducible assay.

Comparative Analysis with Structural Analogs

To understand the contribution of specific functional groups to the activity and reproducibility of our target compound, we can compare it to rationally designed structural analogs.

CompoundStructureKey DifferencesPredicted Impact on HTS Performance
Target Compound Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate-Baseline performance.
Analog 1 (Non-fluorinated) Methyl 2-(3-methoxyphenyl)benzoateLacks both fluorine atoms.May have lower metabolic stability and altered binding affinity. Could result in higher variability if the compound is less stable in the assay medium.
Analog 2 (Phenolic) Methyl 2-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzoateMethoxy group is replaced by a hydroxyl group.Increased potential for hydrogen bonding, which could alter binding affinity. Higher aqueous solubility may reduce non-specific binding. The phenolic hydroxyl could be a site for metabolism.
Analog 3 (Des-methoxy) Methyl 2-fluoro-3-(4-fluorophenyl)benzoateLacks the methoxy group.Reduced hydrogen bond accepting capability. Likely higher lipophilicity, which might increase non-specific binding and lead to a higher false-positive rate.

This comparative approach allows for the development of structure-activity relationships (SAR) and helps to identify the key molecular features that contribute to a reproducible and potent hit. The introduction of fluorine, for instance, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6][10] Similarly, the methoxy group plays a crucial role in modulating a drug's physicochemical properties and its interactions with biological targets.[12][23]

Conclusion

The reproducibility of a compound's activity in high-throughput screening is paramount for the success of any drug discovery campaign. While specific data for a novel entity like Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate may not be publicly available, a systematic approach based on sound medicinal chemistry principles and rigorous assay validation provides a reliable path forward. By understanding the compound's synthesis and physicochemical properties, designing a robust HTS assay, and quantifying its performance with metrics like the Z'-factor, researchers can have high confidence in their screening results. Comparing the target compound to rationally designed analogs further strengthens the analysis, paving the way for the identification of truly promising and reproducible lead compounds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Syngene International Ltd. (n.d.). How Syngene screened inhibitors of protein-protein interaction in HTS mode for accelerated drug discovery. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Li, Q., & Pirrung, M. C. (2011). Measuring reproducibility of high-throughput experiments. Statistics at UC Berkeley. Retrieved from [Link]

  • Pal, R., Kumar, A., & Singh, V. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(1), 100804. [Link]

  • G. D. M. (2024). The role of the methoxy group in approved drugs. ResearchGate. Retrieved from [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 975-987. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 716, 135-146. [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. [Link]

  • Rossey, G. (2024). The role of the methoxy group in approved drugs. PubMed. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Scott, D. E., & Coyne, A. G. (2014). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry, 289(26), 18362-18376. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Sun, H., & Zhou, S. (2021). Novel Statistical Approach for Primary High-Throughput Screening Hit Selection. Journal of Chemical Information and Modeling, 61(4), 1646-1655. [Link]

  • Papadatos, G., & Glick, M. (2014). Data analysis approaches in high throughput screening. Slideshare. Retrieved from [Link]

  • Auld, D. S., & Ture-Cetin, E. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Retrieved from [Link]

  • Sánchez-García, D., Gómez-García, M., García-Garrido, S. E., & Otero, A. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. [Link]

  • Iversen, P. W., & Eastwood, B. J. (2009). Process Validation and Screen Reproducibility in High-Throughput Screening. Journal of Biomolecular Screening, 14(1), 69-79. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-fluoro-3-(4-fluoro-3-Methoxyphenyl)benzoate — Chemical Substance Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Chen, J. (2005). Statistical Methods for High Throughput Screening Drug Discovery Data. UWSpace. [Link]

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Sánchez-García, D., Gómez-García, M., García-Garrido, S. E., & Otero, A. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 77. [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

  • Anhäuser, D. S., & Beil, S. B. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(11), 5863-5874. [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. [Download Scientific Diagram]. Retrieved from [Link]

  • Arkin, M. R., & Wells, J. A. (2020). CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery. In Royal Society of Chemistry. [Link]

  • Wang, Y., & Prestwich, G. D. (2018). competitive alphascreen assay for detection of hyaluronan. Glycobiology, 28(5), 296-301. [Link]

  • Baurin, N., & Aboul-ela, F. (2008). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Current Pharmaceutical Design, 14(8), 757-770. [Link]

  • Sánchez-García, D., Gómez-García, M., García-Garrido, S. E., & Otero, A. (2017). Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-fluoro-3-[4-fluoro-3-(Methoxycarbonyl)phenyl]benzoate — Chemical Substance Information. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wang, L., & Schug, J. (2013). Efficient digest of high-throughput sequencing data in a reproducible report. BMC Bioinformatics, 14, 276. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wulf, A., & Sturm, M. (2019). uap: Reproducible and Robust HTS Data Analysis. bioRxiv. Retrieved from [Link]

  • Coussens, T. (2012). HTS Assay Validation. Assay Guidance Manual. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate requires more than just standard chemical hygiene—it demands a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate requires more than just standard chemical hygiene—it demands a rigorous, causality-driven approach to waste management. Because this compound is a highly stable fluorinated aromatic ester, improper disposal can lead to severe environmental contamination and regulatory penalties.

The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring your laboratory maintains both scientific integrity and strict compliance with environmental regulations.

Physicochemical Risk Assessment & Waste Profiling

To manage a chemical safely, we must first understand its structural behavior at the end of its lifecycle. The presence of two aromatic fluorine atoms in this molecule fundamentally dictates its disposal pathway. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard municipal incineration temperatures are insufficient to break this molecule down safely. Sub-optimal combustion of fluorinated aromatics can yield highly toxic fluorinated dioxins or hydrofluoric acid (HF) gas.

Therefore, this compound and any solvent it touches must be strictly classified as Halogenated Organic Waste and routed to a Resource Conservation and Recovery Act (RCRA) permitted high-temperature incinerator[1].

Table 1: Quantitative Disposal Parameters

ParameterValue / SpecificationOperational Implication
Chemical Formula C₁₅H₁₂F₂O₃Contains aromatic fluorine; strictly dictates the halogenated disposal route.
Molecular Weight 278.25 g/mol High-boiling/solid nature requires solvent dissolution for liquid waste streams.
Fluorine Content ~13.6% (w/w)High potential for HF gas generation during thermal destruction.
Waste Classification Halogenated OrganicMust be strictly segregated from non-halogenated streams to prevent reactions[2].
Destruction Temp. > 1100 °CRequires RCRA-permitted commercial incineration facilities[1].
Compatible Solvents DCM, Chloroform, EtOAcDo not mix with acetone/methanol waste unless the entire carboy is designated as halogenated.

Operational Disposal Workflows

The diagram below maps the lifecycle of the compound from laboratory processing to final destruction. Understanding this routing is critical for preventing cross-contamination between waste streams.

G Compound Methyl 2-fluoro-3-(4-fluoro- 3-methoxyphenyl)benzoate Process Laboratory Processing (Synthesis/Assay) Compound->Process LiqWaste Liquid Waste Stream (Halogenated Solvents) Process->LiqWaste Dissolved in DCM/CHCl3 SolWaste Solid Waste Stream (Consumables/PPE) Process->SolWaste Spills, empty vials, PPE Incinerator RCRA High-Temp Incineration (>1100°C) LiqWaste->Incinerator Segregated storage SolWaste->Incinerator Double-bagged solids Scrubber Alkaline Exhaust Scrubbing (HF Gas Neutralization) Incinerator->Scrubber Flue gas treatment

Fig 1: Lifecycle and disposal routing for fluorinated aromatics to prevent environmental release.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. By following these steps, you ensure that causality is respected—you aren't just following rules; you are actively preventing chemical incompatibilities and unnecessary disposal costs.

Protocol A: Liquid Waste Segregation (Solvent Streams)

Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs (often doubling them) because halogenated waste requires specialized fuel-blending and high-temperature destruction[2]. Furthermore, mixing incompatible solvents can lead to dangerous exothermic reactions.

  • Container Selection: Select a high-density polyethylene (HDPE) or PTFE carboy. Do not use standard metal cans, as trace HF or acidic byproducts can corrode the metal over time.

  • Immediate Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate" and the primary carrier solvent (e.g., "Dichloromethane 95%, Fluorinated Benzoate <5%").

  • Transfer: Use a dedicated, chemically compatible funnel to transfer reaction filtrates, extraction solvents, and chromatography fractions into the carboy. Keep the container closed when not actively adding waste[3].

  • System Validation: Check the waste container log. If the volume of added halogenated solvent matches the total volume increase in the carboy, segregation integrity is maintained. If the volume is unexpectedly high, investigate for unauthorized non-halogenated dumping.

Protocol B: Solid Waste & Primary Container Decontamination

Causality: Disposing of intact, contaminated glass bottles as hazardous waste rapidly fills expensive solid waste drums. Triple-rinsing mobilizes the residual fluorinated compound into the liquid halogenated waste stream, allowing the glass container to be reclassified as non-hazardous[3].

  • Collection: Gather all contaminated PPE (gloves), weighing boats, and silica gel from column chromatography into a puncture-resistant, poly-lined solid waste drum.

  • Triple-Rinsing: For empty primary reagent bottles, perform a triple-rinse using a minimal volume of a compatible halogenated solvent (e.g., Dichloromethane).

  • Routing the Rinsate: Pour the resulting rinsate directly into the Halogenated Liquid Waste carboy (Protocol A).

  • System Validation: Visual Inspection. Inspect the triple-rinsed container. Once visually free of crystalline residue, deface the original chemical label and dispose of the glass in standard laboratory glass recycling/trash[3].

Protocol C: Acute Spill Response & Decontamination

Causality: Dry sweeping aerosolizes fine fluorinated powders, creating a severe inhalation exposure route and spreading contamination across laboratory surfaces.

  • Suppression: If the solid powder is spilled, immediately cover the spill with damp absorbent pads or a wipe wetted with a compatible solvent (e.g., isopropanol) to suppress dust generation.

  • Collection: Scoop the absorbed material using non-sparking tools and place it directly into a hazardous solid waste container.

  • Secondary Wash: Wipe the affected benchtop or floor area with a solvent known to readily dissolve the ester (e.g., ethyl acetate).

  • Final Disposal: Dispose of all cleanup materials, including wipes and gloves, as Halogenated Solid Waste.

Regulatory Compliance & RCRA Grounding

In the United States, the disposal of halogenated organic compounds is strictly governed by the EPA's Resource Conservation and Recovery Act (RCRA). Under 40 CFR Part 268 (Land Disposal Restrictions), halogenated organic constituents cannot be landfilled without prior treatment[1]. They must undergo high-temperature organic destruction technologies (CMBST), such as combustion in industrial incinerators operated in accordance with 40 CFR part 264[1].

By strictly segregating this fluorinated benzoate derivative into designated halogenated streams, your laboratory ensures compliance with these federal mandates, prevents the generation of persistent organic pollutants (POPs), and optimizes your institutional waste management budget.

References

  • 40 CFR Part 268 -- Land Disposal Restrictions , Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Chapter 8: Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate
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Reactant of Route 2
Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate
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